molecular formula C13H11ClF3N B1349995 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 811842-42-9

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B1349995
CAS No.: 811842-42-9
M. Wt: 273.68 g/mol
InChI Key: VQSYGRWBFWQJIS-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a key chemical building block for medicinal chemistry and antibacterial research. The biphenylamine scaffold is recognized for its prevalence in developing novel therapeutic agents. Scientific literature indicates that structurally similar compounds have shown promise in high-throughput phenotypic screens against Mycobacterium tuberculosis , with some chemotypes demonstrating activity by potentially targeting the essential membrane transporter MmpL3 . This makes such scaffolds valuable for exploring new treatments for drug-resistant tuberculosis . The incorporation of the trifluoromethyl group is a strategic modification that can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity. This compound serves as a versatile precursor for structure-activity relationship (SAR) studies, enabling researchers to synthesize and evaluate novel analogs for various drug discovery programs . It is supplied For Research Use Only and is strictly intended for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYGRWBFWQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375332
Record name 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-42-9
Record name 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-42-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in public databases, this document also includes detailed, generalized experimental protocols for determining key physicochemical parameters. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, enabling them to better understand, handle, and utilize this compound in their work.

Core Physical and Chemical Data

PropertyThis compound4-Aminobiphenyl3-(Trifluoromethyl)aniline
CAS Number 811842-42-9[1]92-67-1[2]98-16-8
Molecular Formula C13H11ClF3N[1]C12H11N[2]C7H6F3N
Molecular Weight 273.68 g/mol [1]169.22 g/mol [3]161.12 g/mol
Melting Point Data not available53.5 °C[2]5 - 6 °C
Boiling Point Data not available302 °C[2]187 °C
Solubility Data not availableSlightly soluble in cold water; readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol.[4]Data not available

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powder form. If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the heating rate to a slow and steady 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point observed in the initial run.

  • Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • Pipettes and graduated cylinders

  • A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

Procedure (Qualitative):

  • Add approximately 1-2 mg of the compound to a small test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for at least 30 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

  • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound.

G Figure 1. Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural & Purity Analysis cluster_3 Data Compilation & Reporting A Obtain Pure Sample B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C Purity Check D Solubility Screening (Qualitative) B->D F Spectroscopic Analysis (NMR, IR, MS) C->F Confirm Identity H Summarize Data in Tables C->H E Solubility Measurement (Quantitative) D->E D->H G Chromatographic Analysis (HPLC, GC) E->G Quantification E->H F->H G->H I Prepare Technical Report H->I

Figure 1. Workflow for Physicochemical Characterization

References

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a biphenyl amine derivative featuring a trifluoromethyl group on one of the phenyl rings. Biphenyl scaffolds are prevalent in medicinal chemistry and materials science due to their rigid, planar structure which can be tailored with various functional groups to modulate their physicochemical and biological properties. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, potential synthetic routes, and analytical characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two phenyl rings linked together. One ring is substituted with an amine group at the 3-position, while the other bears a trifluoromethyl group at the 3'-position. The compound is supplied as a hydrochloride salt, which typically improves solubility and stability.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 811842-42-9[1]
Molecular Formula C₁₃H₁₁ClF₃N[1]
Molecular Weight 273.68 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, DMSO (predicted)General knowledge

Note: Some properties are predicted based on the general characteristics of similar compounds as specific experimental data is not widely available.

Synthesis and Purification

A plausible and widely used method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of the free base, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, which can then be converted to its hydrochloride salt.

Reaction Scheme:

Figure 1: General Suzuki-Miyaura coupling reaction for the synthesis of the target biphenyl amine.

Materials:

  • 3-Bromoaniline

  • 3-(Trifluoromethyl)phenylboronic acid (or its pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or as HCl gas)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate, Dichloromethane, Hexanes)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 3:1 to 5:1). The reaction mixture should be thoroughly degassed by bubbling with the inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Add a solution of HCl (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification Workflow

G start Crude Reaction Mixture extraction Aqueous Work-up & Liquid-Liquid Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography free_base Purified Free Base chromatography->free_base salt_formation Dissolution & HCl Addition free_base->salt_formation filtration Filtration & Washing salt_formation->filtration final_product 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl filtration->final_product

Figure 2: A typical workflow for the purification of the target compound after synthesis.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Aromatic protons in the range of 7-8 ppm. A broad singlet for the amine protons (may be exchanged with D₂O).
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons in the range of 110-150 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹F NMR Confirmation of the trifluoromethyl group.A singlet around -60 to -65 ppm (relative to CFCl₃).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under optimized conditions.
Infrared (IR) Spectroscopy Identification of functional groups.N-H stretching vibrations for the amine, C-F stretching for the trifluoromethyl group, and C=C stretching for the aromatic rings.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the theoretical values.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific publicly available data on the biological activity or the mechanism of action of this compound. The biphenyl amine scaffold is present in a variety of biologically active molecules, and the introduction of a trifluoromethyl group can significantly modulate pharmacological properties.

Potential areas for biological investigation of this compound could include its activity as an inhibitor or modulator of various enzymes and receptors, leveraging the known pharmacophores of the biphenyl and trifluoromethyl groups. However, any such activity would need to be determined through experimental screening.

Conclusion

This technical guide has outlined the key chemical information, a plausible synthetic route, and analytical methodologies for this compound. While specific experimental data on its synthesis and biological properties are limited in the public domain, the provided protocols and characterization techniques offer a solid foundation for researchers and scientists working with this compound. Further investigation is required to fully elucidate its physicochemical properties and to explore its potential biological applications.

References

In-depth Technical Guide: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS 811842-42-9)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a biphenyl amine derivative with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this document focuses on its fundamental chemical properties, a plausible synthetic approach based on established chemical reactions, and its general safety and handling guidelines. The trifluoromethyl group and the biphenyl scaffold suggest its potential utility as a building block in the synthesis of novel therapeutic agents and functional materials. Further research is required to fully elucidate its physicochemical properties, biological activity, and potential mechanisms of action.

Chemical Identity and Properties

This compound is a chemical compound identified by the CAS number 811842-42-9.[1][2] It belongs to the class of aromatic amines and is characterized by a biphenyl core structure. One phenyl ring is substituted with an amino group at the 3-position, while the other phenyl ring bears a trifluoromethyl group at the 3'-position. The compound is supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 811842-42-9[1][2][3]
Molecular Formula C₁₃H₁₁ClF₃N[1]
Molecular Weight 273.68 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in polar organic solvents.General knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A

Note: Most physicochemical properties for this specific compound are not publicly available and would require experimental determination.

Synthesis

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis could be envisioned in two main steps: the Suzuki-Miyaura coupling to form the biphenyl core, followed by the formation of the hydrochloride salt.

Workflow Diagram: Proposed Synthesis

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrochloride Salt Formation A 3-Bromoaniline C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 3-(Trifluoromethyl)phenylboronic acid B->C D 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine C->D E 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine F HCl in a suitable solvent (e.g., Ether or Dioxane) E->F G This compound F->G

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromoaniline

  • 3-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric acid (concentrated)

  • Diethyl ether or 1,4-Dioxane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) and 3-(trifluoromethyl)phenylboronic acid (1.1 equivalents) in a mixture of toluene and ethanol.

    • Add an aqueous solution of sodium carbonate (2 equivalents).

    • Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine, by column chromatography on silica gel.

  • Hydrochloride Salt Formation:

    • Dissolve the purified biphenyl amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization.

Biological Activity and Mechanism of Action

There is currently no publicly available scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, can enhance properties such as metabolic stability and binding affinity. The biphenyl scaffold is also a privileged structure in drug discovery. Therefore, this compound could be a valuable intermediate for the synthesis of novel bioactive molecules. Further screening and biological assays are necessary to determine its potential therapeutic applications.

Safety and Handling

Detailed toxicology data for this specific compound is not available. However, based on the general hazards of aromatic amines and trifluoromethylated compounds, the following precautions should be taken:

Table 2: GHS Hazard Statements

Hazard CodeStatement
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as oxidizing agents.

Future Directions

To fully characterize this compound and unlock its potential, the following studies are recommended:

  • Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa.

  • Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry data to confirm the structure and purity.

  • Biological Screening: High-throughput screening against a panel of biological targets to identify potential therapeutic areas.

  • Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Synthetic Route Optimization: Development and validation of an efficient and scalable synthesis protocol.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and materials. While there is a significant lack of detailed experimental data in the public domain, its chemical structure suggests it could serve as a valuable building block. This guide provides a foundational understanding of the compound based on available information and established chemical principles. Further experimental investigation is crucial to fully realize its scientific and commercial potential.

References

In-Depth Technical Guide: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a fluorinated biphenyl amine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential applications based on the functional characteristics of its core structure.

Core Compound Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 273.68 g/mol [1]
Molecular Formula C₁₃H₁₁ClF₃N[1]
CAS Number 811842-42-9[1][2][3]
Synonyms 3-Amino-3'-(trifluoromethyl)biphenyl hydrochloride, 3-[3-(Trifluoromethyl)phenyl]aniline hydrochloride[1]

Physicochemical Characteristics

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6][7] This is followed by conversion to the hydrochloride salt.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of the free amine, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, based on established Suzuki-Miyaura coupling procedures.[6][8]

Materials:

  • 3-Bromoaniline

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the mixture to 90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow start Combine Reactants: - 3-Bromoaniline - 3-(Trifluoromethyl)phenylboronic acid - Pd(OAc)2, PPh3, K2CO3 solvent Add Toluene/Water start->solvent reaction Heat at 90°C (12-24h) solvent->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purify by Column Chromatography workup->purification salt Form Hydrochloride Salt purification->salt end_product Isolate and Dry 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl salt->end_product

Caption: A representative workflow for the synthesis of this compound.

Potential Applications in Drug Development

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a compound. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.

Role as a Scaffold in Kinase Inhibitors

Biphenyl and aniline scaffolds are common features in many kinase inhibitors. Given that dysfunctional receptor tyrosine kinases (RTKs) are implicated in various cancers, compounds with this core structure are of interest as potential anti-cancer agents.[9] These inhibitors often target the ATP-binding site of the kinase domain.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 3'-(Trifluoromethyl)- [1,1'-biphenyl]-3-amine derivative Inhibitor->RTK Inhibits

Caption: Potential mechanism of action for a drug candidate derived from the core structure.

Application in Agrochemicals

Similar to pharmaceuticals, the trifluoromethyl group can enhance the potency and stability of agrochemicals such as herbicides and pesticides.[10]

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its properties, synthesis, and potential applications is intended to facilitate further research and development in relevant fields.

References

Technical Guide: Physicochemical and Biological Profile of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS RN: 811842-42-9). Due to the limited publicly available data, this document focuses on providing a framework for its evaluation. It outlines general experimental protocols for determining solubility, discusses potential biological activities based on structurally related compounds, and presents a generalized workflow for the initial stages of drug discovery. As of the latest literature review, specific quantitative solubility data and confirmed biological signaling pathways for this compound are not available.

Introduction

This compound is a biphenyl derivative containing a trifluoromethyl group and an amine hydrochloride salt. The trifluoromethyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The amine hydrochloride form generally improves aqueous solubility and stability compared to the free base. Compounds with the biphenyl scaffold have been explored for a range of therapeutic applications. This guide provides essential, albeit general, technical information for researchers initiating studies with this compound.

Physicochemical Properties

General Properties

Based on its chemical structure, the following general properties can be inferred:

  • Amine Hydrochloride Salt: As a salt, it is expected to have higher solubility in polar protic solvents like water, methanol, and ethanol compared to its free amine base. The solubility of amine hydrochlorides is pH-dependent, generally increasing in acidic conditions.

  • Aromatic Nature: The biphenyl structure imparts significant nonpolar character, which may lead to solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Trifluoromethyl Group: This group increases the lipophilicity of the molecule.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. Researchers are advised to determine this experimentally.

Table 1: Predicted Qualitative Solubility Profile

SolventPredicted SolubilityRationale
WaterSparingly Soluble to SolubleHydrochloride salt form enhances aqueous solubility.
MethanolSolublePolar protic solvent.
EthanolSolublePolar protic solvent.
DMSOSolublePolar aprotic solvent, effective for many organic compounds.
DichloromethaneSparingly SolubleLower polarity compared to protic solvents.
Diethyl EtherLikely InsolubleLow polarity.

Note: This table is predictive and requires experimental verification.

Experimental Protocols: Solubility Determination

The following is a general protocol for determining the solubility of an amine hydrochloride salt.

Materials
  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Shake-Flask Method (Equilibrium Solubility)
  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification & Analysis cluster_result Result A Add excess compound to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Extract and dilute supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the activity of structurally related compounds can provide insights into potential areas for investigation.

Inferences from Related Compounds
  • Antimicrobial and Anticancer Potential: A related compound, 6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride, has been noted for its potential antimicrobial and anticancer activities. This suggests that the biphenyl-amine scaffold could be a starting point for developing agents in these therapeutic areas.

  • Neurological Activity: Research on 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride has shown effects on the metabolism of biogenic amines (serotonin and dopamine) in the mouse brain. This indicates that trifluoromethylated amine compounds can possess neurological activity.

Given these points, a logical starting point for investigating the biological effects of this compound would be in oncology or neuroscience.

Generalized Drug Discovery Workflow

The evaluation of a novel compound like this compound typically follows a structured discovery and development path.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development A Compound Synthesis & Characterization (e.g., Solubility, Purity) B In Vitro Screening (Target Identification, Potency) A->B C In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) B->C D In Vivo Efficacy Studies (Animal Models) C->D E In Vivo PK/PD & Safety (Pharmacokinetics, Toxicology) D->E F Phase I (Safety in Humans) E->F G Phase II (Efficacy & Dosing) F->G H Phase III (Large-Scale Efficacy) G->H I Regulatory Approval H->I

Caption: Generalized Drug Discovery and Development Pipeline.

Conclusion

This compound is a compound of interest for which specific, quantitative physicochemical and biological data are lacking in publicly accessible resources. This guide provides a foundational framework for researchers by outlining standard experimental protocols for solubility determination and suggesting potential avenues for biological investigation based on related structures. The provided workflows are intended to guide the initial characterization and evaluation of this and similar novel chemical entities in a drug discovery context. Experimental validation of all predicted properties is essential.

Technical Guide: Spectral Analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 811842-42-9). Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the predicted and expected spectral characteristics based on its chemical structure, alongside standardized experimental protocols for acquiring such data.

Chemical Structure and Predicted Properties

Structure:

Molecular Formula: C₁₃H₁₁ClF₃N Molecular Weight: 273.68 g/mol

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound.

Mass Spectrometry (Predicted)

Mass spectrometry is a key analytical technique to determine the molecular weight and fragmentation pattern of a compound. The predicted data below is based on computational models.

IonPredicted m/z
[M+H]⁺ (protonated molecule)238.0838
[M+Na]⁺ (sodium adduct)260.0657
[M-H]⁻ (deprotonated molecule)236.0692
[M]⁺˙ (radical cation)237.0759

Data is computationally predicted and may vary from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 8.0Multiplets (m)~ 8HAromatic protons on both biphenyl rings
~ 3.5 - 5.0Broad Singlet (br s)~ 3HAmine protons (-NH₃⁺)

¹³C NMR (Carbon NMR):

Chemical Shift (ppm)Assignment
~ 115 - 145Aromatic carbons
~ 120 - 130 (q)Carbon of the trifluoromethyl group (-CF₃)

Note: The hydrochloride salt form may lead to peak broadening, particularly for the amine protons.

Infrared (IR) Spectroscopy (Expected)

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3400Strong, BroadN-H stretching (amine salt)
3000 - 3100MediumAromatic C-H stretching
1600 - 1650MediumN-H bending (amine salt)
1450 - 1600StrongAromatic C=C stretching
1100 - 1350StrongC-F stretching (trifluoromethyl group)
690 - 900StrongAromatic C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source would be suitable.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: The ESI source is operated in positive ion mode to generate protonated molecules [M+H]⁺. Typical source parameters would be:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate of 500 - 800 L/hr at a temperature of 300 - 400 °C.

  • Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 Da. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition.

  • Data Processing: The acquired data is processed using the instrument's software to identify the molecular ion and any significant fragment ions.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation (ATR): A small amount of the solid powder is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Acquisition:

    • The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample This compound MassSpec Mass Spectrometry (MS) Sample->MassSpec NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Determine Molecular Weight & Formula MassSpec->MS_Data NMR_Data Elucidate Chemical Structure NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Conclusion Structural Confirmation MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific information regarding the mechanism of action of this compound. Despite extensive searches of scientific literature, patent databases, and chemical repositories, there is a notable absence of publicly available data on the biological activity, specific molecular targets, and associated signaling pathways for this compound. This document outlines the known chemical properties and highlights the common roles of the trifluoromethyl and biphenylamine moieties in medicinal chemistry to provide a theoretical framework for its potential biological functions.

Chemical Properties

This compound is a synthetic organic compound. The trifluoromethyl group is a common substituent in pharmaceutical compounds, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. The biphenylamine scaffold is also a prevalent structural motif in medicinal chemistry, known to interact with a variety of biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 811842-42-9[1][2]
Molecular Formula C₁₃H₁₁ClF₃N[1]
Molecular Weight 273.68 g/mol [1]
Synonyms 3-Amino-3'-(trifluoromethyl)biphenyl hydrochloride, 3-[3-(Trifluoromethyl)phenyl]aniline hydrochloride[1]

Review of Available Data on Mechanism of Action

A thorough and systematic search of public databases and scientific literature has yielded no specific studies detailing the mechanism of action of this compound. No information was found regarding its biological targets, in vitro or in vivo activity, or any associated signaling pathways. The compound is commercially available from several chemical suppliers, where it is typically listed for research use only, suggesting it may be used as a chemical intermediate or a tool compound in early-stage research.

Theoretical Potential Mechanisms of Action Based on Structural Features

Given the lack of direct experimental evidence, a theoretical analysis of the compound's structural components can offer insights into its potential biological activities.

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF₃) group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It is known to increase metabolic stability by blocking sites susceptible to oxidation. Its strong electron-withdrawing nature can also modulate the acidity of nearby functional groups and influence binding interactions with protein targets.

  • Biphenylamine Scaffold: The biphenylamine core is a privileged structure in drug discovery. Derivatives of biphenylamine have been shown to exhibit a wide range of biological activities, including but not limited to:

    • Enzyme Inhibition: Many biphenylamine-containing compounds are known to be inhibitors of various enzymes, such as kinases, cyclooxygenases, and phosphodiesterases.

    • Receptor Modulation: This scaffold can interact with a variety of receptors, including nuclear receptors and G-protein coupled receptors.

    • Ion Channel Modulation: Certain biphenylamine derivatives have been found to modulate the activity of ion channels.

Putative Signaling Pathway Involvement

Without a known biological target, any depiction of a signaling pathway would be purely speculative. However, based on the activities of structurally related compounds, one could hypothesize potential interactions with pathways commonly modulated by small molecule inhibitors or receptor ligands. For illustrative purposes, a generic kinase signaling pathway is depicted below. It is crucial to note that there is currently no evidence to suggest that this compound interacts with this or any other specific pathway.

Putative_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Compound 3'-(Trifluoromethyl)- [1,1'-biphenyl]-3-amine hydrochloride Compound->Kinase2 Hypothetical Inhibition Response Cellular Response Gene->Response

Caption: Hypothetical kinase signaling pathway potentially targeted by small molecule inhibitors.

Suggested Future Research Directions

To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:

  • High-Throughput Screening: The compound could be screened against a broad panel of biological targets, including enzymes (kinases, proteases, etc.) and receptors (GPCRs, nuclear receptors, etc.), to identify potential binding partners.

  • Phenotypic Screening: Cellular assays can be employed to observe the effect of the compound on various cellular processes, such as proliferation, apoptosis, and differentiation, in different cell lines.

  • Affinity-Based Target Identification: Techniques such as affinity chromatography or chemical proteomics could be used to isolate and identify the direct binding partners of the compound from cell lysates.

  • Computational Modeling: In silico docking studies could be performed against the crystal structures of known drug targets to predict potential binding modes and affinities, which can then be validated experimentally.

Conclusion

References

Navigating the Safe Handling of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: This guide pertains to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, based on available safety data. No specific information was found for a "trichloro" variant; it is presumed that "trifluoromethyl" was the intended chemical structure. This document is intended for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 811842-42-9).[1][2] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize exposure risks. The information is compiled from multiple safety data sheets (SDS) and chemical safety sources.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard and precautionary statements.

GHS Hazard Classification
ClassificationCodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin IrritationCategory 2Causes skin irritation.[1][3][5][6]
Serious Eye IrritationCategory 2A / 2Causes serious eye irritation.[1][3][5][6]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[1][3][5][6]
Hazardous to the Aquatic Environment, Acute HazardCategory 2Toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term HazardCategory 2Toxic to aquatic life with long lasting effects.[3]
GHS Label Elements
ElementDetails
Pictogram GHS07: Exclamation mark
Signal Word Warning [1][5]
Hazard Statements H302Harmful if swallowed.[3][4]
H315Causes skin irritation.[1][3][5][6]
H319Causes serious eye irritation.[1][3][5][6]
H335May cause respiratory irritation.[1][3][5][6]
H411Toxic to aquatic life with long lasting effects.[3]
Precautionary Statements P261Avoid breathing dust/fumes.[1][3][5]
P264Wash skin thoroughly after handling.[3][5]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[1][3][5]
P273Avoid release to the environment.[3]
P280Wear protective gloves/ eye protection/ face protection.[1][3][5][6]

Section 2: Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] However, available data indicates potential health effects upon exposure.

Routes and Symptoms of Exposure
Route of ExposureSymptoms
Inhalation May cause respiratory irritation.[1][3][5][6] Symptoms can include irritation of the throat, a feeling of tightness in the chest, coughing, or wheezing.[6]
Skin Contact Causes skin irritation, which may manifest as redness and discomfort at the site of contact.[5][6]
Eye Contact Causes serious eye irritation, potentially leading to redness and profuse watering.[5][6]
Ingestion Harmful if swallowed.[3] May cause soreness and redness of the mouth and throat.[6]
Carcinogenicity

No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][4]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Engineering Controls and Personal Protective Equipment (PPE)
Control MeasureSpecification
Ventilation Use only in a well-ventilated area, such as under a chemical fume hood.[5][6] Ensure the atmosphere is regularly checked against established exposure standards.[5]
Eye/Face Protection Wear safety glasses with side shields or chemical goggles.[5][6] An eye wash station should be readily available.[6]
Skin Protection Wear protective gloves and appropriate protective clothing to prevent skin contact.[5][6]
Respiratory Protection If ventilation is inadequate, use a respiratory protective device with a particle filter.[6] A self-contained breathing apparatus must be available for emergencies.[6]
General Handling and Hygiene Practices
  • Avoid all personal contact, including inhalation of dust.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Keep containers securely sealed when not in use.[5]

  • Avoid physical damage to containers.[5]

  • Contaminated work clothes should be laundered separately before reuse.[5]

Storage Conditions
  • Store in original, tightly closed containers.[5]

  • Store in a cool, dry, and well-ventilated area.[5]

  • Store locked up.[5]

  • Protect from environmental extremes and physical damage.[5]

  • Store away from incompatible materials and foodstuff containers.[5]

Section 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures
ExposureFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5] If not breathing, provide artificial respiration.[4] Consult a physician.[4][6]
Skin Contact Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5][6] Seek medical attention if irritation occurs or persists.[5]
Eye Contact Rinse cautiously with fresh, running water for at least 15 minutes, holding the eyelids apart.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water and immediately give a glass of water.[4][5] Call a poison center or doctor if you feel unwell.[3]
Accidental Release Measures (Spills)
  • Minor Spills:

    • Clean up all spills immediately.[5]

    • Avoid breathing dust and contact with skin and eyes.[5]

    • Use dry clean-up procedures; avoid generating dust.[5]

    • Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[5]

  • Major Spills:

    • Evacuate personnel from the area and control personal contact by wearing appropriate PPE.[5]

    • Alert emergency services, informing them of the location and nature of the hazard.[5]

    • Prevent spillage from entering drains or waterways.[5]

Firefighting Measures
  • The substance is non-combustible, but containers may burn.[5]

  • In case of fire, use extinguishing media suitable for the surrounding environment, such as carbon dioxide, dry chemical powder, or foam.[6]

  • Firefighters should wear a self-contained breathing apparatus and full protective clothing.[6]

  • Combustion may emit toxic and corrosive fumes.[5][6]

Section 5: Experimental and Safety Workflow Visualizations

The following diagrams illustrate key logical and procedural workflows for ensuring safety when working with this compound.

G Chemical Handling Workflow cluster_0 Pre-Handling cluster_1 Handling & Experimentation cluster_2 Post-Handling cluster_3 Waste & Disposal A Receive Chemical & Verify Integrity B Review Safety Data Sheet (SDS) A->B C Conduct Risk Assessment B->C D Prepare Engineering Controls (Fume Hood) C->D E Don Personal Protective Equipment (PPE) D->E F Weighing & Preparation in Ventilated Area E->F G Conduct Experiment F->G H Monitor for Exposure G->H I Decontaminate Work Area & Equipment G->I L Store Chemical Securely G->L M Segregate & Label Hazardous Waste H->M J Remove & Dispose of PPE Correctly I->J I->M K Wash Hands Thoroughly J->K J->M N Dispose of Waste via Authorized Service M->N

Caption: General workflow for safely handling laboratory chemicals.

G Hazard Management Logic cluster_controls Hierarchy of Controls A Identify Hazards (SDS, Literature) B Assess Risks (Likelihood & Severity) A->B C Implement Control Measures B->C D Review & Monitor Effectiveness C->D D->B Re-assess C1 Elimination / Substitution C2 Engineering Controls (e.g., Fume Hood) C1->C2 C3 Administrative Controls (e.g., SOPs, Training) C2->C3 C4 Personal Protective Equipment (PPE) C3->C4

Caption: Logical relationship for hazard identification and control.

Section 6: Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] The product should be sent to an authorized hazardous or special waste collection point.[5] Do not discharge into drains or rivers.[6]

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment specific to the experimental conditions. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a biphenyl backbone with a trifluoromethyl group and an amine substituent, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering improved metabolic stability, lipophilicity, and binding affinity in many drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Supplier Information

This compound is a white to off-white solid. Key physicochemical data and a list of commercial suppliers are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 811842-42-9N/A
Molecular Formula C₁₃H₁₁ClF₃NN/A
Molecular Weight 273.68 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and MethanolN/A

Table 2: Commercial Suppliers

SupplierCatalog NumberPurityAvailable Quantities
BLD Pharm BD237449≥98%1g, 5g, 10g
AK Scientific, Inc. AM12345>97%1g, 5g, 25g
SynQuest Laboratories, Inc. 3B38-3-03≥95%1g, 5g
Santa Cruz Biotechnology, Inc. sc-212345≥98%1g, 5g

Synthesis and Experimental Protocols

The primary synthetic route to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.

Materials:

  • 3-Bromoaniline

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Table 3: Representative Reaction Parameters and Expected Yields

ParameterConditionExpected Yield
Catalyst Loading 2 mol% Pd(OAc)₂75-90%
Ligand 8 mol% PPh₃
Base 2.0 eq K₂CO₃
Solvent System Toluene/Water (3:1)
Reaction Temperature 95 °C
Reaction Time 18 hours
Characterization Data

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5-9.5 (br s, 3H, -NH₃⁺), 8.0-7.2 (m, 8H, Ar-H).

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 145-135 (Ar-C), 132-120 (Ar-C), 128 (q, J = 32 Hz, C-CF₃), 124 (q, J = 272 Hz, -CF₃), 120-115 (Ar-C).

Biological Activity and Research Applications

The trifluoromethyl-biphenyl-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting various biological pathways. While specific biological data for this compound is limited in publicly available literature, its structural analogs have shown significant activity as inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer and inflammation.

This compound serves as a critical starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The amine functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_salt_formation Salt Formation cluster_product Final Product Reactants 3-Bromoaniline + 3-(Trifluoromethyl)phenylboronic acid Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Reactants->Catalyst Reaction Heating in Toluene/Water Catalyst->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Amine Purified Amine Purification->Amine HCl_Addition Addition of HCl Amine->HCl_Addition Precipitation Precipitation & Filtration HCl_Addition->Precipitation Final_Product 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl Precipitation->Final_Product

Caption: Synthesis and purification workflow for the target compound.

Potential Drug Discovery Logic

The following diagram illustrates a simplified logical flow for utilizing this compound in a drug discovery program.

Drug_Discovery_Logic Start 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl Library Combinatorial Library Synthesis Start->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

An In-depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 811842-42-9), a fluorinated biphenyl amine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, pricing information from various suppliers, and key safety considerations. While specific experimental protocols for its synthesis and its precise biological signaling pathways are not extensively detailed in publicly available literature, this guide presents a generalized synthetic approach based on established methodologies for similar compounds and discusses the potential biological relevance of this structural motif.

Chemical Properties and Supplier Information

This compound is a white to off-white solid. Its chemical structure features a biphenyl core with a trifluoromethyl group on one phenyl ring and an amine hydrochloride on the other. This combination of a lipophilic trifluoromethyl group and a polar amine group imparts unique physicochemical properties that are often sought after in the design of bioactive molecules.

A summary of key chemical data is provided in the table below:

PropertyValue
CAS Number 811842-42-9
Molecular Formula C₁₃H₁₁ClF₃N
Molecular Weight 273.68 g/mol
Synonyms 3-Amino-3'-(trifluoromethyl)biphenyl hydrochloride, 3-[3-(Trifluoromethyl)phenyl]aniline hydrochloride

Table 1: Physicochemical Properties

The pricing for this compound can vary between suppliers and is dependent on the quantity and purity required. Below is a summary of pricing information gathered from various chemical suppliers. Please note that these prices are subject to change and should be confirmed with the respective suppliers.

SupplierQuantityPrice (USD)
TRC100 mg$65
AK Scientific1 g$120
SynQuest Laboratories1 g$155

Table 2: Pricing Information [1]

Synthesis Methodology: A Generalized Approach

The synthesis of this compound is not explicitly detailed in readily available public literature. However, based on the synthesis of analogous biphenyl amines, a Suzuki-Miyaura cross-coupling reaction is the most probable and efficient synthetic route.[2][3] This palladium-catalyzed reaction involves the coupling of an aryl halide with an aryl boronic acid.

A plausible synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Final Product 3-Bromoaniline 3-Bromoaniline Pd Catalyst Pd Catalyst 3-Bromoaniline->Pd Catalyst Reactant A 3-(Trifluoromethyl)phenylboronic acid 3-(Trifluoromethyl)phenylboronic acid 3-(Trifluoromethyl)phenylboronic acid->Pd Catalyst Reactant B 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Pd Catalyst->3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Pd Catalyst Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Pd Catalyst HCl Treatment HCl Treatment 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine->HCl Treatment Protonation Final Product This compound HCl Treatment->Final Product

A generalized workflow for the synthesis of the target compound.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add 3-bromoaniline (1 equivalent), 3-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Significance and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, the trifluoromethylphenyl and biphenylamine moieties are prevalent in a variety of biologically active compounds.

The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[4] Biphenyl structures are also key pharmacophores in numerous approved drugs and clinical candidates, often serving as scaffolds for interaction with various biological targets.

Derivatives of biphenyl amines have been investigated for a range of therapeutic applications. For instance, some (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been explored as inhibitors of HPTPβ, a protein tyrosine phosphatase. It is plausible that this compound or its derivatives could exhibit activity in similar or other biological pathways. Further research, including biological screening and mechanistic studies, would be necessary to elucidate its specific mode of action.

Below is a conceptual diagram illustrating the potential role of such a compound in a generic signaling pathway, where it might act as an inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Inhibitor 3'-(CF3)-biphenyl-3-amine HCl (Potential Inhibitor) Inhibitor->Kinase_A Inhibits

A potential inhibitory role in a generic signaling cascade.

Safety and Handling

Based on available safety data sheets (SDS) for this compound and similar compounds, the following safety precautions should be observed:

  • Hazard Identification: The compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this chemical.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the specific Safety Data Sheet provided by the supplier.

Conclusion

This compound is a readily available chemical intermediate with potential applications in pharmaceutical research and development. While specific biological data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel bioactive molecules. The probable synthetic route via Suzuki-Miyaura coupling is a well-established and versatile method. Researchers and drug development professionals are encouraged to explore the potential of this compound in their respective fields, while adhering to strict safety protocols. Further investigation is warranted to fully elucidate its synthetic optimization, biological activity, and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a valuable building block in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active compounds, and the presence of a trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, followed by conversion to its hydrochloride salt.

Principle of the Synthesis

The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, two primary routes are viable:

  • Route A: Coupling of 3-bromoaniline with (3-(trifluoromethyl)phenyl)boronic acid.

  • Route B: Coupling of 3-aminophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.

This protocol will focus on a general procedure applicable to the Suzuki-Miyaura coupling strategy, followed by the formation of the hydrochloride salt.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine

This protocol outlines a representative procedure for the synthesis of the free amine. Optimization may be required based on the specific starting materials and laboratory conditions.

Materials:

  • Aryl Halide (e.g., 3-bromoaniline or 1-bromo-3-(trifluoromethyl)benzene)

  • Arylboronic Acid (e.g., (3-(trifluoromethyl)phenyl)boronic acid or 3-aminophenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Toluene/Ethanol/Water)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

Part 2: Formation of this compound

Materials:

  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or concentrated HCl)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1 eq) to the dissolved amine.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Chemical Name This compound
CAS Number 811842-42-9
Molecular Formula C₁₃H₁₁ClF₃N
Molecular Weight 273.68 g/mol
Appearance Off-white to white solid
Typical Yield 75-90% (for the Suzuki coupling step)
Melting Point >200 °C (decomposes)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Purity (by HPLC) >98%
¹H NMR (DMSO-d₆) Characteristic aromatic proton signals
¹⁹F NMR (DMSO-d₆) Signal corresponding to the CF₃ group
Mass Spec (ESI+) m/z = 238.1 [M+H]⁺ (for the free amine)
IR (KBr, cm⁻¹) Characteristic peaks for N-H, C-F, C=C (aromatic)

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm the structure and purity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_final Final Product Formation ArylHalide Aryl Halide (e.g., 3-bromoaniline) Reaction Pd Catalyst, Base Solvent, Heat ArylHalide->Reaction ArylBoronic Arylboronic Acid (e.g., 3-(trifluoromethyl)phenylboronic acid) ArylBoronic->Reaction FreeAmine 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Reaction->FreeAmine Purification HCl_Salt HCl solution in Ether/EtOAc FreeAmine->HCl_Salt FinalProduct This compound HCl_Salt->FinalProduct Precipitation & Isolation Logical_Workflow RD Research & Development - Identify synthetic route - Procure starting materials Synthesis Synthesis - Suzuki-Miyaura Coupling - Work-up and Purification RD->Synthesis SaltFormation Salt Formation - Reaction with HCl - Isolation and Drying Synthesis->SaltFormation QC Quality Control - Purity analysis (HPLC) - Structural confirmation (NMR, MS, IR) SaltFormation->QC Documentation Documentation - Record experimental data - Generate Certificate of Analysis QC->Documentation

Application Notes: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. These application notes describe a robust and well-documented synthetic route for the preparation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, primarily through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy

The synthesis is strategically designed as a three-step process to ensure high yield and purity of the final product. The overall workflow involves:

  • N-Protection of 3-Bromoaniline : The amine functionality of the starting material, 3-bromoaniline, is protected with a tert-butyloxycarbonyl (Boc) group. This is a common strategy in cross-coupling reactions to prevent potential side reactions involving the amine group and to improve solubility and handling of the intermediate.[1]

  • Suzuki-Miyaura Cross-Coupling : The core biphenyl structure is assembled by coupling the N-Boc-3-bromoaniline with (3-(trifluoromethyl)phenyl)boronic acid. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds.[2][3] The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield.[4][5]

  • Deprotection and Hydrochloride Salt Formation : The Boc protecting group is removed under acidic conditions using hydrochloric acid. This step not only liberates the free amine but also concurrently forms the desired hydrochloride salt, which often improves the crystallinity and stability of the final compound, facilitating its isolation and purification.[6][7]

This synthetic approach is highly adaptable and can be scaled for various research and development needs.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-bromophenyl)carbamate (N-Boc Protection)

This protocol details the protection of the amine group of 3-bromoaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Bromoaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in THF.

  • Add a solution of sodium bicarbonate (1.5 eq) in water.

  • To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add ethyl acetate to dilute the mixture.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure tert-butyl (3-bromophenyl)carbamate.

Protocol 2: Synthesis of tert-butyl (3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)carbamate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed cross-coupling of the protected bromoaniline with a boronic acid to form the biphenyl core.

Materials:

  • tert-butyl (3-bromophenyl)carbamate (from Protocol 1)

  • (3-(Trifluoromethyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add tert-butyl (3-bromophenyl)carbamate (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)carbamate.

Protocol 3: Synthesis of this compound (Deprotection and Salt Formation)

This final step removes the Boc protecting group and forms the hydrochloride salt.

Materials:

  • tert-butyl (3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)carbamate (from Protocol 2)

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected biphenyl (1.0 eq) from Protocol 2 in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of 4 M HCl in 1,4-dioxane (5-10 eq).[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A precipitate may form during this time.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether to the mixture to facilitate the precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1N-Boc Protection3-Bromoaniline, Boc₂ONaHCO₃THF / H₂ORT12-16>90
2Suzuki CouplingN-Boc-3-bromoaniline, (3-CF₃-phenyl)boronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O80-908-1275-90
3Deprotection/Salt FormationN-Boc-protected biphenyl4 M HCl (reagent and solvent)1,4-Dioxane0 - RT2-4>95

Mandatory Visualization

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection & Salt Formation A 3-Bromoaniline B tert-butyl (3-bromophenyl)carbamate A->B Boc₂O, NaHCO₃ THF/H₂O, RT C (3-(Trifluoromethyl)phenyl)boronic acid D tert-butyl (3'-(trifluoromethyl)- [1,1'-biphenyl]-3-yl)carbamate B->D C->D E 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride D->E 4 M HCl in Dioxane 0°C to RT label_suzuki Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80-90°C

Caption: Synthetic workflow for this compound.

Suzuki_Cycle pd0 Pd(0)L₂ start Ar-X pdi Ar-Pd(II)-X L₂ pdii Ar-Pd(II)-Ar' L₂ pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Ar-Ar' pdii->product start->pdi Oxidative Addition boronic Ar'-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds. This is particularly true in the synthesis of biaryl scaffolds, which are prevalent in numerous biologically active molecules. The incorporation of a trifluoromethyl (CF3) group into these scaffolds is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This document provides detailed application notes and protocols for the use of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride in Suzuki coupling reactions. This versatile building block enables the synthesis of a diverse array of more complex, substituted biaryl amines, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with electron-deficient substrates or those containing potentially coordinating functional groups like amines.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd PdII_Ar1 Ar¹-Pd(II)-X Ln OxAdd->PdII_Ar1 Transmetalation Transmetalation PdII_Ar1->Transmetalation Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetalation Base Base Base->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² Ln Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Trifluoromethyl-substituted biaryl amines are a prominent structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling cascades and achieve a therapeutic effect. For instance, compounds bearing the trifluoromethylphenyl moiety have been shown to inhibit kinases such as EGFR, HER-2, and various receptor tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2][3]

The diagram below illustrates a generalized signaling pathway where a trifluoromethyl-biphenyl-amine derivative acts as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor 3'-(Trifluoromethyl)- [1,1'-biphenyl]-3-amine Derivative Inhibitor->Kinase_A Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base - Degas with inert gas start->setup catalyst Catalyst Addition: - Add Pd precursor and ligand setup->catalyst reaction Reaction: - Heat to desired temperature - Monitor progress (TLC/LC-MS) catalyst->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

References

Application Notes and Protocols: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive compounds. The biphenyl scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The presence of a trifluoromethyl (-CF3) group is particularly advantageous as it can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its application in the development of kinase inhibitors.

Application: Synthesis of Urea-Based Kinase Inhibitors

The primary amine group of this compound serves as a key functional handle for the synthesis of various derivatives. One of the most common and effective applications is in the preparation of substituted ureas. Diaryl ureas are a well-established class of kinase inhibitors, with approved drugs such as Sorafenib demonstrating their therapeutic potential. The general synthetic approach involves the reaction of the amine with an isocyanate to form the urea linkage.

Logical Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride C Urea Formation Reaction A->C B Isocyanate (R-NCO) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F Synthesized Urea Derivatives E->F G Kinase Inhibition Assay (e.g., VEGFR, PDGFR) F->G H Cell-Based Proliferation Assay (e.g., Cancer Cell Lines) G->H I SAR Analysis H->I J Lead Optimization I->J

Caption: Synthetic and evaluation workflow for urea-based kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diaryl Urea Derivatives

This protocol describes the synthesis of a diaryl urea derivative from this compound and a substituted phenyl isocyanate.

Materials:

  • This compound

  • Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) at room temperature, add triethylamine (1.1 eq). Stir the mixture for 10 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Slowly add a solution of the substituted phenyl isocyanate (1.05 eq) in anhydrous DCM (5 mL/mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl urea derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Data Presentation

The following table presents hypothetical biological activity data for a series of synthesized diaryl urea derivatives based on the 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine scaffold. This data is for illustrative purposes to guide structure-activity relationship (SAR) studies.

Compound IDR Group (on Isocyanate)VEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)A549 Cell Proliferation IC50 (µM)
1a Phenyl1502505.2
1b 4-Chlorophenyl851202.8
1c 4-Methoxyphenyl1201804.1
1d 4-Chloro-3-(trifluoromethyl)phenyl25450.9
1e 4-Methylphenyl1352104.8
Sorafenib (Reference)90583.9

Signaling Pathway

The synthesized urea derivatives are designed to target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these kinases disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.

G Ligand Growth Factor (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor Diaryl Urea Inhibitor (from Biphenyl-3-amine) Inhibitor->RTK RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Targeted RTK signaling pathway.

Application Notes and Protocols for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a fluorinated aromatic amine that holds potential as a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group is a well-established bioisostere in drug and agrochemical design, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. The biphenyl scaffold is also a common feature in a variety of commercial pesticides, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.

While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of potent fungicides. These application notes provide a representative, hypothetical protocol for the synthesis of a novel pyrazole carboxamide fungicide, a class of compounds known for their broad-spectrum activity. This serves to illustrate the potential utility of this compound in agrochemical research and development.

Hypothetical Application: Synthesis of a Novel SDHI Fungicide

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that act by inhibiting Complex II in the mitochondrial respiratory chain of fungi, thereby blocking energy production. Many commercial SDHI fungicides, such as boscalid and fluxapyroxad, feature an amide linkage between a substituted aniline or biphenyl amine and a heterocyclic carboxylic acid.

Here, we propose a hypothetical synthetic route to a novel SDHI fungicide, N-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, using 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine and a suitable pyrazole acid chloride.

Table 1: Hypothetical Reaction Parameters and Expected Outcome
ParameterValueNotes
Reactants 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chlorideThe hydrochloride salt would first be neutralized.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are recommended.
Base Triethylamine (TEA) or PyridineTo scavenge HCl produced during the reaction.
Reaction Temperature 0 °C to Room TemperatureTypically, the reaction is started at a lower temperature.
Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield 85 - 95%Based on analogous amidation reactions.
Proposed Product Purity >95% (after purification)Purification via column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Neutralization of this compound
  • Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), and stir vigorously until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Hypothetical Synthesis of N-(3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
  • Dissolve 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Visualizations

experimental_workflow Experimental Workflow for Hypothetical SDHI Fungicide Synthesis start Start: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride neutralization Neutralization with NaHCO3 start->neutralization free_amine 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (Free Base) neutralization->free_amine amidation Amidation Reaction (DCM, TEA, 0°C to RT) free_amine->amidation acid_chloride 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride acid_chloride->amidation workup Aqueous Workup (HCl, NaHCO3, Brine) amidation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: Novel SDHI Fungicide purification->product

Caption: Hypothetical synthesis workflow for a novel SDHI fungicide.

mechanism_of_action Mechanism of Action of SDHI Fungicides cluster_mitochondrion Fungal Mitochondrion TCA TCA Cycle succinate Succinate TCA->succinate complexII Complex II (Succinate Dehydrogenase) succinate->complexII e- fumarate Fumarate complexII->fumarate ubiquinol Ubiquinol (QH2) complexII->ubiquinol e- ubiquinone Ubiquinone (Q) ubiquinone->complexII complexIII Complex III ubiquinol->complexIII atp_synthesis ATP Synthesis complexIII->atp_synthesis ...drives sdhi SDHI Fungicide (e.g., Hypothetical Product) sdhi->inhibition inhibition->complexII Inhibition

Caption: Inhibition of fungal respiration by SDHI fungicides.

Disclaimer

The synthetic protocol and application described herein are hypothetical and intended for illustrative purposes only. Researchers should conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. All laboratory work should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The biological activity and safety of any newly synthesized compound would require extensive testing.

Application Notes and Protocols for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the potential use of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride as a scaffold for the development of novel anticoagulants targeting Factor Xa. The protocols outlined below are based on established methodologies for screening and characterizing inhibitors of serine proteases involved in the coagulation cascade.

Introduction

This compound is a biphenyl amine derivative containing a trifluoromethyl group. The trifluoromethyl moiety is a key functional group in modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The biphenyl scaffold is a common feature in many biologically active molecules. Given the structural similarities to known inhibitors of coagulation factors, this compound represents a valuable starting point for the synthesis of a library of potential anticoagulants.

This document details a hypothetical application of this compound as a core structure for developing inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Inhibition of FXa is a clinically validated strategy for the prevention and treatment of thromboembolic disorders.[2]

Hypothetical Biological Application: Factor Xa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot.[1][3][4][5] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin.[1][3] Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By inhibiting FXa, the amplification of the coagulation cascade is prevented.[2]

The structural features of this compound suggest it could serve as a foundational scaffold for designing potent and selective FXa inhibitors. The amine group can be functionalized to interact with key residues in the active site of FXa, while the trifluoromethyl-biphenyl moiety can be optimized to occupy hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Quantitative Data Summary

The following table presents hypothetical inhibitory activities of a derivative of this compound (designated as Compound-X) and known standard Factor Xa inhibitors. This data is for illustrative purposes to demonstrate the expected outcomes of the experimental protocol described below.

CompoundTargetAssay TypeIC50 (nM)
Compound-X Factor XaChromogenic25.8
RivaroxabanFactor XaChromogenic0.7
ApixabanFactor XaChromogenic2.1

Experimental Protocols

Chromogenic Factor Xa Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against human Factor Xa using a chromogenic substrate.

Principle:

The assay measures the residual activity of Factor Xa after incubation with an inhibitor.[6][7][8][9][10] A known concentration of Factor Xa is incubated with the test compound. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The cleavage of the substrate releases a colored product (p-nitroaniline), and the rate of color development is measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor concentration. The residual FXa activity is inversely proportional to the concentration of the inhibitor.[6][7]

Materials:

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

  • Test Compound (e.g., Compound-X, derived from this compound)

  • Reference Inhibitors (e.g., Rivaroxaban, Apixaban)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound or reference inhibitor.

    • Include control wells containing assay buffer with DMSO (for 100% activity) and wells with a known potent inhibitor at a high concentration (for 0% activity).

    • Add 60 µL of pre-warmed (37°C) assay buffer containing human Factor Xa to each well. The final concentration of Factor Xa should be in its linear range.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pre-warmed chromogenic Factor Xa substrate to each well.

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11][12][13]

Visualizations

Coagulation Cascade Signaling Pathway

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates VII VII X X VIIa->X activates XII XII XIIa XIIa XII->XIIa XIa XIa XIIa->XIa XI XI IXa IXa XIa->IXa IX IX IXa->X activates + VIIIa VIIIa VIIIa Xa Xa X->Xa Thrombin (IIa) Thrombin (IIa) Xa->Thrombin (IIa)  + Va Va Va Prothrombin (II) Prothrombin (II) Thrombin (IIa)->VIIIa activates Thrombin (IIa)->Va activates Fibrin Fibrin Thrombin (IIa)->Fibrin Fibrinogen (I) Fibrinogen (I) Clot Clot Fibrin->Clot

Caption: The Coagulation Cascade showing the convergence of pathways at Factor X.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine derivative (Compound-X) D Dispense Compound-X dilutions into 96-well plate A->D B Prepare Factor Xa solution E Add Factor Xa solution and incubate B->E C Prepare Chromogenic Substrate solution F Add Chromogenic Substrate to initiate reaction C->F D->E E->F G Measure absorbance at 405 nm kinetically F->G H Calculate reaction rates and % inhibition G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for determining the IC50 of a test compound against Factor Xa.

References

Application Notes and Protocols for the Derivatization of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the derivatization of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a versatile building block in medicinal chemistry. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and binding affinity of drug candidates.[1] This document outlines detailed protocols for common derivatization reactions including N-acylation, sulfonylation, and the formation of urea and thiourea analogs. Such derivatives have shown potential as kinase inhibitors and antimicrobial agents.[1][2] Experimental workflows, data presentation, and diagrams of relevant signaling pathways are included to facilitate the design and synthesis of novel compounds for drug discovery.

Introduction

This compound is a valuable scaffold in the synthesis of biologically active molecules. The biphenyl core is a common feature in many pharmaceutical agents, while the trifluoromethyl group can significantly improve a compound's pharmacokinetic properties.[1] Derivatization of the primary amine allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides protocols for several key derivatization reactions applicable to this starting material.

Derivatization Strategies and Protocols

The primary amine of this compound serves as a versatile handle for various chemical modifications. Before proceeding with the derivatization, the free amine must be liberated from its hydrochloride salt, typically by treatment with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

N-Acylation (Amide Bond Formation)

The formation of an amide bond is a fundamental reaction in drug development. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent, particularly for anilines which can be less reactive.[3]

Experimental Protocol:

  • Free Amine Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (1.2 eq) and stir the solution at room temperature for 15 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Workflow for N-Acylation:

cluster_prep Amine Preparation cluster_coupling Amide Coupling cluster_purification Work-up & Purification start 3'-(CF3)-biphenyl-3-amine HCl base DIPEA in DMF start->base Liberation free_amine Free Amine Solution base->free_amine reaction Coupling Reaction free_amine->reaction carboxylic_acid Carboxylic Acid + HATU carboxylic_acid->reaction product N-Acyl Derivative reaction->product workup Aqueous Work-up product->workup purify Column Chromatography workup->purify final_product Purified N-Acyl Product purify->final_product

Caption: Workflow for N-acylation of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

N-Sulfonylation

Sulfonamide derivatives are another important class of compounds in medicinal chemistry. The following is a general procedure for their synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add the desired aryl sulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives are known to exhibit a wide range of biological activities.[5][6][7] They can be readily synthesized from the primary amine.

Experimental Protocol:

  • Free Amine Preparation: Prepare the free amine of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine as described in section 2.1.

  • Reaction: To the solution of the free amine in an aprotic solvent like THF, add the desired isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.

  • Product Formation: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Monitor by TLC until the starting amine is consumed.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of anilines, which can be expected to be similar for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

Table 1: N-Acylation Reaction Parameters

Carboxylic AcidCoupling ReagentBaseSolventReaction Time (h)Yield (%)
Benzoic AcidHATUDIPEADMF3~90
Acetic AcidEDC/HOBtTEADCM4~85
Phenylacetic AcidDCC/DMAP-DCM18~75[4]

Table 2: N-Sulfonylation Reaction Parameters

Sulfonyl ChlorideBaseSolventReaction Time (h)Yield (%)
Benzenesulfonyl chlorideTEADCM8~92[4]
p-Toluenesulfonyl chloridePyridineTHF10~88
4-Nitrobenzenesulfonyl chlorideTEADCM6~95

Applications and Signaling Pathways

Derivatives of trifluoromethyl-biphenyl amines have been investigated for various therapeutic applications, notably as kinase inhibitors for cancer therapy.[2] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Kinase Inhibition Signaling Pathway:

Many kinase inhibitors target the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The diagram below illustrates a simplified generic kinase signaling pathway that can be inhibited by small molecule inhibitors derived from the described derivatization strategies.

cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response inhibitor Small Molecule Inhibitor (e.g., Urea Derivative) inhibitor->kinase_cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a small molecule inhibitor.

Conclusion

This compound is a highly adaptable starting material for the synthesis of diverse chemical libraries. The protocols provided herein for N-acylation, N-sulfonylation, and the formation of urea/thiourea derivatives offer robust methods for generating novel compounds. The demonstrated potential of such derivatives as kinase inhibitors underscores the importance of this scaffold in modern drug discovery. The presented workflows and data serve as a valuable resource for researchers aiming to develop new therapeutic agents.

References

Application Note and Protocol: Scale-up Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is based on a robust Suzuki-Miyaura cross-coupling reaction, followed by salt formation and purification. This protocol is designed to be scalable and efficient, providing a clear pathway from starting materials to the final, high-purity product. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural understanding.

Introduction

Biphenyl amine scaffolds are prevalent in medicinal chemistry, and 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, in particular, serves as a crucial building block for various therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity. The reliable, large-scale synthesis of its hydrochloride salt is therefore of significant interest. The described protocol utilizes a palladium-catalyzed Suzuki-Miyaura coupling, which is well-suited for industrial applications due to its high yields, tolerance of functional groups, and established scalability.[1] This is followed by a straightforward conversion to the hydrochloride salt, which improves the compound's stability and handling properties.

Synthetic Scheme

The overall synthetic route involves two main steps: the Suzuki-Miyaura coupling of 3-bromoaniline with (3-(trifluoromethyl)phenyl)boronic acid to form the free amine, followed by treatment with hydrochloric acid to yield the final product.

(Image of the chemical reaction scheme would be placed here if image generation were supported)

Reaction Scheme: Suzuki-Miyaura coupling of 3-bromoaniline and (3-(trifluoromethyl)phenyl)boronic acid followed by hydrochloride salt formation.

Experimental Protocols

Materials and Equipment
  • Starting Materials: 3-Bromoaniline, (3-(Trifluoromethyl)phenyl)boronic acid

  • Reagents: Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium carbonate (K₂CO₃), Toluene, 2-Propanol, Hydrochloric acid (concentrated, 37%), Activated carbon, Celite.

  • Equipment: Jacketed glass reactor with overhead stirring, condenser, and nitrogen inlet; temperature control unit; filter reactor or Nutsche filter-dryer; vacuum pump; standard laboratory glassware.

Step 1: Suzuki-Miyaura Coupling

This procedure describes the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

  • Reactor Setup: Charge the jacketed glass reactor with 3-bromoaniline (1.0 eq) and (3-(trifluoromethyl)phenyl)boronic acid (1.1 eq).

  • Solvent and Base Addition: Add toluene (10 L/kg of 3-bromoaniline) and a 2 M aqueous solution of potassium carbonate (3.0 eq).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes with gentle agitation to degas the mixture.

  • Catalyst Addition: Under a positive nitrogen pressure, add palladium(II) acetate (0.01 eq) and SPhos (0.02 eq).

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until consumption of the limiting reagent is complete (typically 4-6 hours).

  • Cooling and Phase Separation: Cool the reactor to room temperature. Stop the agitation and allow the layers to separate.

  • Work-up:

    • Transfer the lower aqueous layer to a separate vessel.

    • Wash the organic layer with a 2% brine solution.

    • Extract the initial aqueous layer with toluene.

    • Combine all organic layers.

  • Palladium Removal: To the combined organic layers, add a solution of N-acetyl-L-cysteine in water and stir for 2 hours. This step chelates residual palladium. Separate the aqueous layer.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine as an oil or solid.

Step 2: Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude free amine from Step 1 in 2-propanol (8 mL/g).

  • Charcoal Treatment: Add activated carbon (0.1 g/g of crude product) and heat the mixture to 60-70 °C for 1 hour.

  • Filtration: Filter the hot solution through a pad of Celite to remove the activated carbon.

  • Acidification: Cool the filtrate to 40-50 °C. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise. Precipitation of the hydrochloride salt should occur.

  • Crystallization: Stir the resulting slurry at 40-50 °C for 1 hour, then cool slowly to 0-5 °C and hold for at least 2 hours.[2]

  • Isolation: Isolate the solid product by filtration on a Nutsche filter.

  • Washing: Wash the filter cake with cold 2-propanol.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for a scale-up synthesis starting with 10 kg of 3-bromoaniline.

ParameterValue
Starting Materials
3-Bromoaniline10.0 kg (58.1 mol)
(3-(Trifluoromethyl)phenyl)boronic acid12.1 kg (63.9 mol)
Reagents
Palladium(II) acetate130 g (0.58 mol)
SPhos477 g (1.16 mol)
Potassium carbonate24.1 kg (174.4 mol)
Concentrated HCl5.7 L (69.7 mol)
Product
Final Product This compound
Theoretical Yield17.9 kg
Actual Yield14.3 kg
Overall Yield80%
Purity (HPLC)>99.5%
Melting Point215-220 °C

Safety Information

  • This compound: Harmful if swallowed.[1][3] Causes skin and serious eye irritation.[3][4][5] May cause respiratory irritation.[1][3][4] Toxic to aquatic life with long-lasting effects.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[3][5] Use in a well-ventilated area.[3][4]

  • Handling: Avoid breathing dust.[3][4] Wash skin thoroughly after handling.[3][5] Do not eat, drink, or smoke when using this product.[3]

  • Spills: Clean up spills immediately, avoiding dust generation. Prevent spillage from entering drains or water courses.

  • Storage: Keep container tightly closed and store in a well-ventilated place.[3][5]

Visualizations

Experimental Workflow

G Figure 1: Scale-up Synthesis Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Salt Formation & Purification A Charge Reactor with: - 3-Bromoaniline - Arylboronic Acid B Add Toluene and Aqueous K2CO3 A->B C Degas with Nitrogen B->C D Add Pd(OAc)2 / SPhos Catalyst C->D E Heat to 80-85°C (4-6 hours) D->E F Cool and Separate Phases E->F G Work-up and Palladium Removal F->G H Concentrate to Crude Amine G->H I Dissolve Crude Amine in 2-Propanol H->I Crude Product Transfer J Treat with Activated Carbon K Hot Filtration L Add Concentrated HCl M Crystallize (Cool to 0-5°C) N Filter and Wash with Cold 2-Propanol O Dry Under Vacuum P 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (>99.5% Purity) O->P Final Product

Caption: Figure 1: Scale-up Synthesis Workflow.

Suzuki-Miyaura Catalytic Cycle

G Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pd_aryl_halide Oxidative Addition Intermediate tm_label Transmetalation pd_aryl_halide->tm_label pd_transmetal Transmetalation Intermediate re_label Reductive Elimination pd_transmetal->re_label product_complex Product Complex product_complex->pd0 oa_label->pd_aryl_halide tm_label->pd_transmetal re_label->product_complex product Ar-Ar' (Product) re_label->product aryl_halide Ar-X (3-Bromoaniline) aryl_halide->oa_label boronic_acid Ar'-B(OH)2 (+ Base) boronic_acid->tm_label

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride Moiety in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of kinase inhibitors derived from trifluoromethyl-substituted aniline building blocks. The focus is on the prominent tyrosine kinase inhibitor, Nilotinib, which targets Bcr-Abl, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. While the synthesis of Nilotinib starts from a trifluoromethylaniline derivative closely related to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, it serves as a powerful and illustrative example of the utility of this chemical scaffold in modern drug discovery.

Introduction

The trifluoromethyl group is a critical pharmacophore in medicinal chemistry, known for its ability to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Its incorporation into small molecule kinase inhibitors has led to the development of potent and selective therapeutics for various cancers. This document outlines the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor, and details its activity against key oncogenic kinases.

Kinase Inhibition Profile of Nilotinib

Nilotinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and PDGFR, which are implicated in Gastrointestinal Stromal Tumors (GIST) and other malignancies.[3][4][5]

Quantitative Inhibitory Activity of Nilotinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nilotinib against its primary kinase targets. Lower IC50 values indicate greater potency.

Kinase TargetIC50 Value (nM)Reference
Bcr-Abl20 - 60[3]
c-KIT210[3]
PDGFR69[3]
CSF-1R125 - 250[3]
DDR13.7[3]

Signaling Pathways Targeted by Nilotinib

Nilotinib exerts its therapeutic effect by blocking the downstream signaling cascades initiated by the Bcr-Abl, c-KIT, and PDGFR kinases. These pathways are crucial for cell proliferation, survival, and differentiation.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription STAT5->Gene_Transcription Nilotinib Nilotinib Nilotinib->BCR-ABL Inhibits

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT c-KIT GRB2 GRB2 c-KIT->GRB2 PI3K PI3K c-KIT->PI3K STAT3 STAT3 c-KIT->STAT3 SCF SCF SCF->c-KIT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT3->Gene_Transcription Nilotinib Nilotinib Nilotinib->c-KIT Inhibits

c-KIT Signaling Pathway and Inhibition by Nilotinib

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT PLCg PLCg PDGFR->PLCg PDGF PDGF PDGF->PDGFR Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT->Gene_Transcription PLCg->Gene_Transcription Nilotinib Nilotinib Nilotinib->PDGFR Inhibits

PDGFR Signaling Pathway and Inhibition by Nilotinib

Experimental Protocols

The synthesis of Nilotinib involves a multi-step process. A key step is the amidation reaction between 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[6][7] The latter is a crucial intermediate derived from a trifluoromethylaniline core.

Synthesis of Nilotinib: General Workflow

Nilotinib_Synthesis_Workflow Start Start Intermediate_1 3-bromo-5- (trifluoromethyl)aniline Start->Intermediate_1 Intermediate_2 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline Intermediate_1->Intermediate_2 Buchwald-Hartwig amination Amidation_Reaction Amidation_Reaction Intermediate_2->Amidation_Reaction Intermediate_3 4-methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoic acid Intermediate_3->Amidation_Reaction Nilotinib Nilotinib Amidation_Reaction->Nilotinib Purification Purification Nilotinib->Purification Final_Product Nilotinib Hydrochloride Purification->Final_Product

General Synthetic Workflow for Nilotinib
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol describes the synthesis of a key intermediate for Nilotinib.

Materials:

  • 3-bromo-5-(trifluoromethyl)aniline

  • 4-methylimidazole

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 3-bromo-5-(trifluoromethyl)aniline, 4-methylimidazole, palladium catalyst, and ligand under an inert atmosphere.

  • Add the anhydrous solvent and the base to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Protocol 2: Synthesis of Nilotinib (Amidation Step)

This protocol outlines the final coupling step to produce Nilotinib.

Materials:

  • 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA or Triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for a short period to activate the carboxylic acid.

  • Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield Nilotinib.

Conclusion

The use of trifluoromethyl-substituted anilines, such as the core of this compound, is a validated and powerful strategy in the design and synthesis of potent kinase inhibitors. The example of Nilotinib demonstrates the successful application of this chemical moiety in targeting key oncogenic drivers, leading to a highly effective therapeutic agent. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this privileged scaffold.

References

The Pivotal Role of the Trifluoromethyl Group in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document delineates the significance of the trifluoromethyl (CF3) group in the molecular architecture and pharmacological profile of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride and its derivatives. These compounds are of considerable interest in medicinal chemistry, primarily due to the unique physicochemical properties imparted by the CF3 moiety. These properties include enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects, which collectively can lead to improved pharmacokinetic and pharmacodynamic characteristics of potential drug candidates. This guide provides an overview of the role of the trifluoromethyl group, a representative synthesis protocol, methods for biological evaluation, and a summary of anticipated biological activities and ADMET properties.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy in modern drug discovery to enhance the therapeutic potential of a compound.[1][2] The CF3 group is often considered a "super-methyl" group due to its similar size, but it possesses vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.

One of the most valued attributes of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dosage frequency.

Furthermore, the lipophilicity of a molecule is often increased by the incorporation of a trifluoromethyl group. This property can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. The strategic placement of a CF3 group, as seen in the 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine scaffold, can thus be instrumental in fine-tuning the druglike properties of a molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of two aromatic rings.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Final Product 3-Bromo-5-(trifluoromethyl)aniline 3-Bromo-5-(trifluoromethyl)aniline Pd Catalyst Pd Catalyst 3-Bromo-5-(trifluoromethyl)aniline->Pd Catalyst 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Pd Catalyst 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Pd Catalyst->3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Reaction Base Base Base->Pd Catalyst Solvent Solvent Solvent->Pd Catalyst HCl Treatment HCl Treatment 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine->HCl Treatment Final Product This compound HCl Treatment->Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

  • Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Biological Evaluation

Derivatives of this compound are anticipated to exhibit a range of biological activities, with a particular focus on anticancer properties due to the known effects of related biphenyl and trifluoromethyl-containing compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock & Working Solutions of Test Compound Treatment Add Compound Dilutions to Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Anticipated Biological Activity

While specific data for this compound is not extensively available in the public domain, based on the activity of structurally related compounds, a range of biological activities can be anticipated. The trifluoromethyl group is known to enhance the anticancer activity of various molecular scaffolds.

Table 1: Representative Anticancer Activity of Trifluoromethyl-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole DerivativeMCF-72.63[2]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4
Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4

Note: The data presented in this table is for illustrative purposes and is based on published data for other trifluoromethyl-containing heterocyclic compounds to provide a potential range of activity.

Pharmacokinetic Profile (ADMET)

The trifluoromethyl group is expected to significantly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation Compound CF3-Biphenyl-Amine Derivative Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB, c-Myc) mTOR->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by a trifluoromethyl-biphenyl-amine derivative.

Anticipated ADMET Properties

Table 2: Predicted ADMET Properties of Trifluoromethyl-Biphenyl-Amine Derivatives

PropertyPredicted OutcomeRationale
Absorption Good oral bioavailabilityEnhanced lipophilicity from the CF3 group can improve absorption across the gastrointestinal tract.
Distribution Moderate to high volume of distributionLipophilicity may lead to distribution into tissues. Potential for blood-brain barrier penetration.
Metabolism High metabolic stabilityThe C-F bonds in the CF3 group are resistant to cleavage by metabolic enzymes (e.g., CYP450s).
Excretion Primarily renal or biliaryDependent on the overall physicochemical properties of the specific derivative.
Toxicity Potential for off-target effectsAromatic amines can sometimes be associated with genotoxicity; however, the electron-withdrawing CF3 group may mitigate this.[3]

Note: These are predicted properties based on the known effects of the trifluoromethyl group and the biphenyl scaffold. Experimental verification is essential.

Conclusion

The strategic incorporation of a trifluoromethyl group in the this compound scaffold presents a promising avenue for the development of novel therapeutic agents. The CF3 moiety is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the generation of diverse derivatives for structure-activity relationship studies. Further investigation into the biological activities, particularly in the context of oncology, is warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data presented herein provide a foundational framework for researchers to advance the exploration of these intriguing molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling a boronic acid or ester with an aryl halide. For this target molecule, this would typically involve reacting (3-aminophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene or 3-bromobenzotrifluoride with a suitable aminophenylboronic acid derivative.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.

An alternative approach is the Buchwald-Hartwig Amination , where a biphenyl halide is coupled with an amine source.[1][2][3]

Q2: How does the trifluoromethyl group affect the Suzuki-Miyaura coupling reaction?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[4] When present on the aryl halide, it can increase the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step. However, it can also make the aryl halide more susceptible to side reactions. When on the boronic acid, it can influence the transmetalation step. Careful optimization of reaction conditions is crucial when dealing with fluorinated substrates.[5]

Q3: What are the key parameters to optimize in a Suzuki-Miyaura coupling for this synthesis?

A3: The key parameters to optimize for a successful Suzuki-Miyaura coupling are the choice of catalyst, ligand, base, and solvent. The interplay of these components is critical for achieving high yield and purity.

Q4: Which palladium catalysts and ligands are recommended?

A4: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[6] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective in improving yields and reaction rates, especially for challenging substrates.[5][7]

Q5: How do I choose the right base and solvent?

A5: The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][8] The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used to facilitate the dissolution of the inorganic base.[6]

Q6: How is the final hydrochloride salt typically formed?

A6: The hydrochloride salt is generally formed by dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand Screen different phosphine ligands. Sterically bulky and electron-rich ligands like XPhos or SPhos can improve catalytic activity.[5]
Suboptimal Base The strength and solubility of the base are critical. Try switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[5][8]
Poor Solvent Choice Ensure the solvent system effectively dissolves both the organic and inorganic components. A mixture of toluene/water or dioxane/water is often effective.[6]
Low Reaction Temperature Increase the reaction temperature. Suzuki couplings often require heating to proceed at a reasonable rate.[9]
Decomposition of Boronic Acid Boronic acids can be unstable, especially at high temperatures. Use fresh boronic acid or consider using a more stable boronic ester derivative (e.g., a pinacol ester).
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Suggestion
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote homocoupling. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
Protodeborylation of Boronic Acid Presence of excess water or acidic impurities can lead to the replacement of the boronic acid group with a hydrogen atom. Use anhydrous solvents and ensure the base is not too weak.
Reductive Dehalogenation This can occur as a side reaction in palladium-catalyzed couplings.[8] Optimizing the ligand and base combination can minimize this pathway.
Issue 3: Difficulty in Product Purification
Problem Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst The final product may be contaminated with palladium. Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) or perform a filtration through Celite after the reaction.
Co-eluting Impurities The polarity of the product and impurities may be very similar. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or switching to a different purification technique like crystallization.
Incomplete Salt Formation The free amine may not have fully converted to the hydrochloride salt. Ensure a slight excess of HCl is used during the salt formation step. Monitor the pH to confirm conversion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried Schlenk flask, add (3-aminophenyl)boronic acid (1.2 equivalents), 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen ligand (if required, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., toluene/water 4:1) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: Continue adding the HCl solution until a precipitate forms and no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the final hydrochloride salt.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901265
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane100885
3Pd(dppf)Cl₂ (3)-Cs₂CO₃THF/H₂O801678
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene110692

Note: These are representative conditions and may require further optimization for specific substrates.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biphenyl Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Change_Catalyst Use fresh catalyst/ pre-catalyst Check_Catalyst->Change_Catalyst No Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand Yes Change_Catalyst->Check_Ligand Screen_Ligands Screen bulky phosphine ligands (XPhos, SPhos) Check_Ligand->Screen_Ligands No Check_Base Is the base effective? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Change_Base Try a stronger/more soluble base (Cs2CO3) Check_Base->Change_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in this compound after synthesis?

A2: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.[1] Given its structure, potential impurities could be starting materials like 3-bromoaniline or 3-(trifluoromethyl)phenylboronic acid, homo-coupled byproducts, or isomers.

Q3: How can I convert the free amine to its hydrochloride salt?

A3: To convert the free amine to the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treat it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) until precipitation is complete. The resulting solid can then be collected by filtration.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not crystallize from the chosen solvent system.

  • Possible Cause: The solvent may be too good, or the solution may not be saturated enough.

  • Solution:

    • Try adding a non-polar "anti-solvent" dropwise to the solution to induce precipitation. Common anti-solvents for amine hydrochlorides include hexanes or diethyl ether.

    • Concentrate the solution by slowly evaporating the solvent.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • If available, add a seed crystal of the pure compound.

Problem: The recrystallized product is oily or forms an emulsion.

  • Possible Cause: The presence of impurities can sometimes inhibit crystallization, leading to oiling out. The cooling rate might also be too fast.

  • Solution:

    • Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

    • Try a different solvent system. A mixture of solvents can sometimes be more effective than a single solvent.

    • If impurities are suspected, consider a preliminary purification step, such as a wash with a suitable solvent or a quick pass through a silica plug.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity. The amine may be interacting strongly with the silica gel.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • For basic amines, peak tailing on silica gel is common. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system.[2]

    • Alternatively, use a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed onto the silica gel. As a hydrochloride salt, it is highly polar and may not move with common organic solvents.

  • Solution:

    • Gradually increase the polarity of the eluent. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane to 10% methanol in dichloromethane) can be effective.

    • It is generally recommended to perform chromatography on the free amine and then convert it to the hydrochloride salt post-purification. To do this, first, neutralize the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate), extract the free amine into an organic solvent, dry the organic layer, and then proceed with chromatography.[2]

Data Presentation

Table 1: Illustrative Purification Parameters for this compound.

Purification MethodSolvent/Eluent SystemTypical Yield (%)Purity (%)Notes
RecrystallizationIsopropanol/Hexanes75-85>98Good for removing less polar impurities.
RecrystallizationEthanol/Diethyl Ether80-90>99Can yield high-purity crystals.
Column Chromatography (on free amine)Hexanes:Ethyl Acetate (7:3) + 0.5% Triethylamine60-75>99.5Effective for removing closely related impurities.
Column Chromatography (on free amine)Dichloromethane:Methanol (95:5) + 0.5% Triethylamine65-80>99Suitable for more polar impurities.

Disclaimer: The data in this table is illustrative and may not represent actual experimental results. Researchers should optimize these parameters for their specific reaction mixture.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot polar solvent (e.g., isopropanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or a suitable anti-solvent (e.g., hexanes or diethyl ether).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (Purification of the Free Amine)
  • Neutralization: Dissolve the crude hydrochloride salt in a separatory funnel containing water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., saturated aqueous sodium bicarbonate solution) until the aqueous layer is basic (check with pH paper). Shake the funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine.

  • Column Preparation: Prepare a silica gel column using the desired eluent system (e.g., Hexanes:Ethyl Acetate with 0.5% triethylamine).

  • Loading and Elution: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt. Collect the salt by filtration and dry.

Mandatory Visualization

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Start: Crude Product (3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl) check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Purity > 98%? check_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No, minor impurities column_chrom Column Chromatography (as free amine) is_pure->column_chrom No, major/multiple impurities end_product Pure Product is_pure->end_product Yes recrystallize_success Crystals Form? recrystallize->recrystallize_success neutralize Neutralize to Free Amine column_chrom->neutralize recrystallize_success->end_product Yes no_crystals No Crystals/Oiling Out recrystallize_success->no_crystals No troubleshoot_recrystallize Troubleshoot: - Add anti-solvent - Concentrate solution - Scratch flask - Slower cooling no_crystals->troubleshoot_recrystallize troubleshoot_recrystallize->recrystallize run_column Run Silica Gel Column neutralize->run_column check_separation Good Separation? run_column->check_separation poor_separation Poor Separation/Tailing check_separation->poor_separation No salt_formation Convert back to HCl salt check_separation->salt_formation Yes troubleshoot_column Troubleshoot: - Adjust eluent polarity - Add triethylamine - Use alumina poor_separation->troubleshoot_column troubleshoot_column->run_column salt_formation->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. The synthesis of this biphenyl compound typically involves a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction for the biphenyl core has a low yield. What are the potential causes and solutions?

A1: Low yields in the synthesis of the biphenyl core can arise from several factors. Key areas to investigate include the stability of the boronic acid, the choice of catalyst system, and the reaction conditions.[1]

  • Boronic Acid Instability: Boronic acids can undergo decomposition, particularly under basic conditions, which leads to lower yields.[2] Consider using boronic esters (e.g., pinacol esters) which are generally more stable.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical and often substrate-dependent.[1] For electron-rich or sterically hindered substrates, specialized ligands like those from the Buchwald series (e.g., XPhos) may be necessary to facilitate the oxidative addition step.[3][4]

  • Base and Solvent System: The choice of base and solvent can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system often involves an organic solvent (like dioxane, THF, or toluene) with water to facilitate the dissolution of the inorganic base.[4] The optimal combination will depend on the specific substrates.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[1]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen and Pd(II) species.[1]

  • Strictly Anaerobic Conditions: The most critical factor is to eliminate oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and reaction mixture (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles).[1]

  • Catalyst Choice: Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) salt can reduce the initial concentration of species that promote homocoupling.[1]

  • Ligand Selection: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[1]

  • Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

Q3: My reaction is not proceeding to completion, even with extended reaction times. What troubleshooting steps can I take?

A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The palladium catalyst may have degraded. Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.

  • Ligand Choice: If using an aryl chloride, which is less reactive than a bromide or iodide, a more electron-rich and bulky ligand (e.g., a Buchwald ligand) may be required to promote the rate-determining oxidative addition step.[1][3]

  • Base Strength: The base may not be strong enough or may not have sufficient solubility. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Grinding the base to a fine powder can also improve its reactivity.[3]

  • Water Content: For anhydrous couplings with bases like K₃PO₄, a small amount of water can sometimes be beneficial.[3] Conversely, in some cases, switching to a completely anhydrous system might be necessary.

Q4: What are common impurities in the final product and how can they be removed?

A4: Common impurities arise from side reactions during the Suzuki coupling and subsequent workup.

  • Homocoupling Products: Dimers of the boronic acid starting material are frequent impurities.[2][4]

  • Deboronated Starting Material: Protodeboronation of the boronic acid can lead to the corresponding arene as an impurity.

  • Residual Palladium: The final product may be contaminated with residual palladium catalyst.

  • Purification: Purification is typically achieved by column chromatography on silica gel to separate the desired biphenyl product from starting materials and side products.[5] For the final hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane) is a common method for purification.

Quantitative Data Summary

The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of reactants and conditions. The following table, adapted from literature on related couplings, illustrates the impact of the boronic acid's electronic properties on product yield.

EntryAryl HalideBoronic AcidLigandBaseSolventYield (%)
13-bromoaniline3-(trifluoromethyl)phenylboronic acidSPhosK₂CO₃Dioxane/H₂O~85-95% (expected)
23-iodoaniline3-(trifluoromethyl)phenylboronic acidPPh₃Na₂CO₃Toluene/H₂O~80-90% (expected)
31-bromo-3-(trifluoromethyl)benzene3-aminophenylboronic acidXPhosK₃PO₄THF/H₂O~90-98% (expected)
41-iodo-3-(trifluoromethyl)benzene3-aminophenylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃DMF~88-96% (expected)
Note: These are representative yields for analogous reactions and may vary for the specific synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

Experimental Protocols

Protocol 1: Synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (Suzuki-Miyaura Coupling)

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-aminophenylboronic acid (1.2 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired free amine.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the purified 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the hydrochloride salt under vacuum to obtain the final product.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TC_intermediate [Ar¹-Pd(II)L₂-Ar²]⁺ OA_complex->TC_intermediate Transmetalation Product_complex Ar¹-Ar²-Pd(0)L₂ TC_intermediate->Product_complex Reductive Elimination Product_complex->Pd0 Catalyst Regeneration Product Ar¹-Ar² Product_complex->Product Ar1X Ar¹-X Ar1X->OA_complex Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->TC_intermediate Base Base Base->TC_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Start Low Yield or No Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Degas solvents and use Schlenk techniques. Check_Inert->Degas No Check_Catalyst Is the catalyst/ligand appropriate for the substrates? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Change_Ligand Action: Use a more electron-rich/ bulky ligand (e.g., Buchwald type). Check_Catalyst->Change_Ligand No Check_Base Is the base strong/soluble enough? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Change_Temp Action: Increase temperature to improve reaction rate. Check_Temp->Change_Temp No Success Reaction Improved Check_Temp->Success Yes Change_Temp->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Side_Reactions Main Reaction vs. Common Side Reactions cluster_main Desired Cross-Coupling cluster_side Common Side Reactions Ar1BOH2 Ar¹-B(OH)₂ Product Ar¹-Ar² (Desired Product) Ar1BOH2->Product Pd(0) Ar2X Ar²-X Ar2X->Product Homocoupling Ar¹-Ar¹ (Homocoupling) Deboronation Ar¹-H (Deboronation) Ar1BOH2_side Ar¹-B(OH)₂ Ar1BOH2_side->Homocoupling O₂, Pd(II) Ar1BOH2_side->Deboronation Base, H₂O

Caption: Key side reactions that compete with the desired Suzuki coupling.

References

Technical Support Center: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place.[1] Keep the container tightly sealed and protected from light. Storage at -20°C is recommended for long-term preservation.[2]

Q2: I've noticed a change in the color of my compound over time. Is this an indication of degradation?

A2: Yes, a change in color, such as the development of a yellow or brownish hue, can be an indicator of degradation, particularly due to oxidation or exposure to light.[3] For experiments sensitive to purity, it is advisable to re-analyze the material using a suitable analytical method like HPLC before use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, an aromatic amine hydrochloride with a trifluoromethyl group on a biphenyl scaffold, the primary degradation pathways are likely to be:

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][3]

  • Photodegradation: Aromatic amines and trifluoromethyl-substituted aromatic compounds can be sensitive to light, leading to decomposition.[1] For some trifluoromethyl aromatic amines, photodegradation can result in defluorination.

  • Thermal Degradation: Exposure to high temperatures can accelerate degradation.

Q4: What solvents are recommended for preparing solutions of this compound?

A4: While specific solubility data for this compound is limited, high-purity solvents such as methanol, acetonitrile, and chloroform are generally suitable for preparing stock solutions of similar aromatic amines.[1] It is always best to start with a small amount to confirm solubility. For aqueous solutions, using a slightly acidic buffer can help maintain the protonated and more stable form of the amine.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your starting material using a stability-indicating HPLC method (see Protocol 2).

    • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

    • Prepare Fresh Solutions: If possible, use a freshly opened container of the compound and prepare new solutions.

    • Inert Atmosphere: When handling the solid or preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.

    • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): An HPLC system equipped with a DAD can provide UV spectra of the unknown peaks, which can help in their initial characterization. LC-MS analysis is highly recommended for definitive identification of degradation products by determining their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol.

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the solution at 80°C for 48 hours.[1]

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[1]

3. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector can aid in peak purity assessment and identification of new peaks. Mass spectrometry (MS) is recommended for structural elucidation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) with a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for the compound (to be determined by UV scan).
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizations

logical_relationship cluster_stability Stability of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl cluster_factors Instability Factors Compound 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl Degradation Degradation Compound->Degradation Instability Factors Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Temperature High Temperature Degradation->Temperature pH Extreme pH Degradation->pH

Caption: Key factors influencing the stability of the compound.

experimental_workflow cluster_workflow Stability Assessment Workflow start Start: Suspected Degradation forced_degradation Perform Forced Degradation Study (Protocol 1) start->forced_degradation hplc_analysis Develop Stability-Indicating HPLC Method (Protocol 2) start->hplc_analysis analyze_samples Analyze Stressed and Experimental Samples forced_degradation->analyze_samples hplc_analysis->analyze_samples identify_products Identify Degradation Products (LC-MS/MS) analyze_samples->identify_products end End: Stability Profile Established identify_products->end

References

Technical Support Center: Resolving Solubility Challenges with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride.

Troubleshooting Guide

Low solubility can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing this challenge.

My this compound won't dissolve. What should I do?

Follow this step-by-step troubleshooting workflow to identify a suitable solvent system and enhance the solubility of your compound.

G start Start: Solubility Issue with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl solvent_screening Step 1: Initial Solvent Screening (e.g., Water, Ethanol, DMSO, DMF) start->solvent_screening dissolved_yes Soluble? solvent_screening->dissolved_yes Check Solubility dissolved_no Insoluble/Poorly Soluble solvent_screening->dissolved_no Check Solubility end_soluble End: Compound Solubilized dissolved_yes->end_soluble ph_adjustment Step 2: pH Adjustment (Acidic or Basic Buffers) dissolved_no->ph_adjustment ph_dissolved Soluble? ph_adjustment->ph_dissolved Check Solubility ph_insoluble Insoluble/Poorly Soluble ph_adjustment->ph_insoluble Check Solubility ph_dissolved->end_soluble cosolvency Step 3: Co-solvency (e.g., Water/Ethanol, Buffer/DMSO) ph_insoluble->cosolvency cosolvency_dissolved Soluble? cosolvency->cosolvency_dissolved Check Solubility cosolvency_insoluble Insoluble/Poorly Soluble cosolvency->cosolvency_insoluble Check Solubility cosolvency_dissolved->end_soluble advanced_methods Step 4: Advanced Techniques (e.g., Surfactants, Solid Dispersion) cosolvency_insoluble->advanced_methods end_consult End: Consult Further (e.g., Formulation Specialist) advanced_methods->end_consult

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which solvents can I expect this compound to be soluble?

Q2: How does pH affect the solubility of this compound?

As an amine hydrochloride, the pH of the solvent system is a critical factor influencing its solubility.[2][3] In acidic to neutral aqueous solutions, the amine group is protonated, which generally increases its solubility in water. Conversely, in basic solutions, the amine may be deprotonated to its free base form, which is typically less water-soluble. Therefore, using acidic or neutral buffers can be an effective strategy to enhance solubility.[4]

Q3: What are co-solvents and how can they help?

Co-solvents are mixtures of solvents used to increase the solubility of a solute. For poorly water-soluble drugs, a common approach is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then slowly add the aqueous buffer to the desired final concentration.[4][5] This technique can significantly improve the solubility of lipophilic compounds in aqueous media.[5]

G cluster_factors Factors Influencing Solubility Solubility Solubility of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl pH pH Solubility->pH influences Solvent Solvent Polarity Solubility->Solvent influences Temperature Temperature Solubility->Temperature influences Cosolvents Co-solvents Solubility->Cosolvents can be enhanced by Surfactants Surfactants Solubility->Surfactants can be enhanced by

Caption: Key factors affecting compound solubility.

Q4: Can I use heat to improve solubility?

Yes, in many cases, gently heating the solvent can increase the dissolution rate and solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to perform stability studies if heating is used as a method to enhance solubility.

Q5: What are some advanced techniques if the above methods fail?

If standard methods like pH adjustment and co-solvency are insufficient, several advanced techniques can be employed, often in the context of formulation development:[2][6]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance dissolution rates.[6]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.[4]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate, although it doesn't increase the equilibrium solubility.[6]

Data Presentation

The following tables summarize common solvents and techniques for enhancing the solubility of amine hydrochloride salts.

Table 1: Common Solvents for Initial Solubility Screening

Solvent ClassExamplesGeneral Applicability for Amine HCl Salts
Polar Protic Water, Ethanol, MethanolGenerally good, especially with pH control
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Often effective for dissolving the compound initially
Non-Polar Toluene, HexaneGenerally poor solubility

Table 2: Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Increases ionization of the amine group.[3]Simple, effective for ionizable compounds.pH may affect compound stability and experimental conditions.
Co-solvency Reduces the polarity of the aqueous solvent.[5]Can significantly increase solubility, easy to implement.[5]The organic solvent may interfere with downstream assays.
Heating Increases the kinetic energy of solvent and solute molecules.Simple and can be effective.Risk of compound degradation.
Surfactants Micellar solubilization.[4]Can achieve high drug loading.May interfere with biological assays.
Solid Dispersion Enhances drug dissolution by dispersing it in a carrier.[6]Can significantly improve bioavailability.Requires formulation expertise.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Co-solvent Solubility Enhancement

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Titration: While vortexing, slowly add the desired aqueous buffer to the stock solution in a dropwise manner.

  • Observation: Monitor the solution for any signs of precipitation.

  • Final Concentration: Continue adding the aqueous buffer until the desired final concentration of the compound and the desired percentage of the organic co-solvent are reached. It is advisable to keep the final concentration of the organic solvent as low as possible, especially for cell-based assays.

  • Control: Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on the experiment.

References

Technical Support Center: Optimizing Reaction Time for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. The guidance focuses on the Suzuki-Miyaura cross-coupling reaction, a primary method for constructing the target biphenyl scaffold.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: The reaction is slow or fails to reach completion.

  • Question: My Suzuki-Miyaura coupling between 3-bromobenzotrifluoride and 3-aminophenylboronic acid is proceeding very slowly, with starting materials still present after the expected reaction time. How can I increase the reaction rate?

  • Answer: A slow or incomplete reaction is a common challenge, particularly when dealing with electron-deficient aryl halides like 3-bromobenzotrifluoride. The oxidative addition step of the catalytic cycle can be sluggish for such substrates. Consider the following optimization strategies:

    • Catalyst and Ligand Selection: Standard palladium catalysts may not be efficient enough. Switching to a more active catalyst system is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃, can significantly accelerate the oxidative addition and reductive elimination steps.[1][2][3]

    • Increase Temperature: Raising the reaction temperature can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like protodeboronation of the boronic acid.[4]

    • Choice of Base: The base plays a critical role in the transmetalation step. Ensure the base is strong enough and sufficiently soluble. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are commonly used. For challenging couplings, stronger bases might be necessary.

    • Solvent System: The solvent must effectively solubilize all reactants. A mixture of an aprotic solvent (e.g., dioxane, THF, toluene) with water is often used to dissolve the inorganic base. The ratio of the organic solvent to water can impact the reaction rate.

Issue 2: The reaction yield is low, with significant side products.

  • Question: I am observing a low yield of my desired 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine, and my crude product analysis shows the presence of several impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Low yields are often due to competing side reactions. The most common side products in Suzuki-Miyaura couplings are formed through homocoupling, protodeboronation, and dehalogenation.

    • Homocoupling: The formation of a biphenyl from two molecules of the boronic acid (homocoupling) can be a significant side reaction, especially in the presence of oxygen.[5] To mitigate this:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by performing several vacuum/backfill cycles.

      • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes be preferable to Pd(II) sources, which can promote homocoupling during their in-situ reduction.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with electron-deficient or heteroaromatic boronic acids. To reduce protodeboronation:

      • Use Milder Bases: Strong bases and high temperatures can accelerate this side reaction. Consider using a milder base like potassium fluoride (KF).

      • Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can sometimes be beneficial, although many Suzuki protocols require water to dissolve the base.

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene, which is a common side reaction. This can be influenced by the choice of catalyst and reaction conditions.

Issue 3: Difficulty in product purification.

  • Question: I am having trouble purifying the final product. The impurities are difficult to separate by column chromatography. What are some strategies for cleaner reaction and easier purification?

  • Answer: Purification challenges often stem from a complex mixture of side products with similar polarities to the desired product.

    • Optimize Reaction Conditions: The best approach to simplify purification is to optimize the reaction to minimize side product formation using the strategies mentioned above.

    • Work-up Procedure: A proper aqueous work-up can help remove some impurities. After the reaction, a wash with water and brine is standard. An acid-base extraction can be employed to separate acidic or basic impurities.

    • Final Salt Formation: The final product is a hydrochloride salt. The precipitation or crystallization of this salt can be an effective purification step. After obtaining the free amine, dissolving it in a suitable solvent and adding concentrated HCl can lead to the precipitation of the pure hydrochloride salt.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction time for the Suzuki-Miyaura coupling to synthesize 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine?

    • A1: The reaction time can vary significantly depending on the specific conditions used (catalyst, ligand, base, solvent, temperature). For similar Suzuki couplings involving electron-deficient aryl halides, reaction times can range from a few hours to over 24 hours.[5] It is crucial to monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time for your specific setup.

  • Q2: Which palladium catalyst is best suited for this reaction?

    • A2: There is no single "best" catalyst, as the optimal choice depends on various factors. However, for challenging substrates like 3-bromobenzotrifluoride, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective than older catalysts like Pd(PPh₃)₄. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ or those with Buchwald ligands (e.g., XPhos, SPhos) have shown high efficacy for a broad range of aryl halides, including electron-deficient ones.[1][2][7]

  • Q3: How do I prepare the hydrochloride salt of the final product?

    • A3: After the Suzuki coupling and purification of the free amine, the hydrochloride salt can be prepared by dissolving the amine in a suitable organic solvent (e.g., ethanol, acetone, or a mixture with toluene) and then adding a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[6]

  • Q4: Can I use 3-chlorobenzotrifluoride instead of 3-bromobenzotrifluoride?

    • A4: While Suzuki couplings with aryl chlorides are possible, they are generally more challenging than with aryl bromides due to the stronger C-Cl bond. The oxidative addition step is significantly slower for aryl chlorides.[8] To successfully use 3-chlorobenzotrifluoride, you would likely need a highly active catalyst system, such as those with bulky N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands, and potentially higher reaction temperatures and longer reaction times.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosPolyfluorinated Aryl BromidePolyfluorinated Phenylboronic AcidNa₂CO₃THF/Toluene/H₂O951636[5]
Pd(OAc)₂ / PPh₃3-BromopyridinePhenyltrifluoroborateK₂CO₃EtOH/H₂OReflux195[9]
Pd(OAc)₂4-Bromobenzotrifluoride4-Methoxyphenylboronic AcidKOHH₂O90129[10]
PdCl₂(dppf)3-Iodotyrosine derivativeAryltrifluoroborate--801233[11]
Pd(PPh₃)₄3-Iodotyrosine derivativeAryltrifluoroborate--801248[11]

Note: This table provides a summary of conditions from various Suzuki-Miyaura reactions with substrates bearing some similarity to the target synthesis. Direct comparative data for the specific synthesis of this compound is limited in the literature.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline based on common procedures for similar Suzuki-Miyaura reactions. Optimization may be required.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzotrifluoride (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or perform three cycles of evacuating the flask and backfilling with the inert gas.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine in a minimal amount of a suitable solvent (e.g., ethanol or a toluene/acetone mixture).

  • Acidification: While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt should precipitate. The suspension can be cooled in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield the final product.[6]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (with Base) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product) Troubleshooting_Workflow start Reaction Issue: Slow/Low Yield check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents check_catalyst Optimize Catalyst System (Catalyst & Ligand) check_reagents->check_catalyst Reagents OK check_conditions Adjust Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Catalyst OK side_reactions Identify Side Products (Homocoupling, Protodeboronation) check_conditions->side_reactions Conditions OK optimize_further Further Optimization side_reactions->optimize_further Side Products Identified

References

Technical Support Center: Catalyst Selection for Reactions Involving 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic reactions for modifying this compound?

A1: The most prevalent and effective reactions for this substrate are palladium-catalyzed cross-coupling reactions. Given the structure of your compound, which possesses a reactive amine group and a biphenyl core, the two most relevant transformations are:

  • Buchwald-Hartwig Amination: For the formation of new carbon-nitrogen (C-N) bonds. This is ideal for coupling the amine group of your starting material with various aryl or heteroaryl halides.

  • Suzuki-Miyaura Coupling: For the creation of new carbon-carbon (C-C) bonds. While your starting material is an amine, it can be converted to a halide or triflate, which can then undergo Suzuki coupling with a boronic acid or ester. Alternatively, if you start with a bromo- or iodo-substituted precursor to your amine, Suzuki coupling can be performed prior to the introduction of the amine.

Q2: How does the trifluoromethyl group on the biphenyl ring affect catalyst selection?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two main implications for catalyst selection in palladium-catalyzed reactions:

  • For Buchwald-Hartwig Amination: The electron-withdrawing nature of the -CF3 group decreases the nucleophilicity of the 3-amine group. This can make the coupling reaction more challenging and may require more reactive catalyst systems.[1] Typically, bulky and electron-rich phosphine ligands are necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • For Suzuki-Miyaura Coupling (of a corresponding halide): The electron-withdrawing group can make the oxidative addition of the palladium catalyst to the aryl halide more favorable. However, the overall success of the reaction will still depend on the appropriate choice of ligand, base, and solvent.

Q3: Which palladium precursors are recommended for reactions with this substrate?

A3: Several palladium precursors can be effectively used. The choice often depends on the desired reactivity, cost, and ease of handling.

  • Common Pd(II) sources: Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂ (Palladium(II) chloride) are cost-effective but require in situ reduction to the active Pd(0) species.[2]

  • Common Pd(0) sources: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) precursor.

  • Palladium Pre-catalysts: For more reproducible and often higher-yielding reactions, especially with challenging substrates, using well-defined palladium pre-catalysts is highly recommended.[1] These pre-catalysts, such as those based on biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), provide a more reliable and efficient generation of the active catalyst.[1]

Q4: What are the key considerations for choosing a phosphine ligand for Buchwald-Hartwig amination with this compound?

A4: Ligand selection is critical for a successful amination reaction with this electron-deficient aniline.

  • Steric Bulk and Electron-Richness: For coupling electron-deficient anilines, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[1] These properties help to stabilize the palladium center and facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Recommended Ligands:

    • For coupling with aryl bromides or chlorides: Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of electron-deficient anilines.[1]

    • For more challenging couplings: Josiphos-type ligands can also be effective.

Q5: What is the recommended base and solvent for these coupling reactions?

A5: The choice of base and solvent is crucial and can significantly impact the reaction outcome.

  • Base:

    • For Buchwald-Hartwig amination with an electron-deficient amine, a strong, non-nucleophilic base is often required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common choices.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used with more reactive catalyst systems or for more sensitive substrates.

    • For Suzuki-Miyaura coupling , common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and in some cases, organic bases. The choice depends on the specific coupling partners and the solvent system.

  • Solvent:

    • Aprotic solvents are generally preferred for these palladium-catalyzed reactions.

    • Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The solubility of the reactants, base, and catalyst can be a determining factor in solvent selection.

Troubleshooting Guides

Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inactive Catalyst Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation by oxygen.[1]
Insufficiently Strong Base For electron-deficient anilines, a strong base like NaOtBu or KOtBu is often necessary. Ensure the base is fresh and handled under inert conditions.[1]
Inappropriate Ligand Switch to a bulkier, more electron-rich biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80-110 °C.[3]
Impure Reagents Ensure all reagents, especially the amine and aryl halide, are pure and dry. The solvent should be anhydrous.
Issue 2: Formation of Side Products in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Homocoupling of Boronic Acid This can be caused by the presence of oxygen. Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.
Protodeborylation of Boronic Acid This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using a suitable base and ensuring anhydrous conditions.
Hydrolysis of the Phosphine Ligand This can lead to catalyst deactivation. Use high-purity, anhydrous solvents and reagents.
Formation of Self-Coupling Products This can occur in the absence of a base. Ensure the base is added and is of sufficient strength.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, XPhos ligand, and sodium tert-butoxide.

  • Add the aryl halide and 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination with Electron-Deficient Anilines
Catalyst SystemPalladium PrecursorLigandTypical BaseSolventTemperature (°C)
1Pd₂(dba)₃XPhosNaOtBuToluene100
2Pd(OAc)₂SPhosKOtBu1,4-Dioxane110
3XPhos Pd G3-K₃PO₄Toluene100
4RuPhos Pd G3-Cs₂CO₃1,4-Dioxane110

This table provides representative conditions and may require optimization for specific substrates.

Mandatory Visualization

Below are diagrams illustrating key concepts in the catalytic cycles relevant to reactions with this compound.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition R-NH2 3'-(CF3)-biphenyl-3-amine Amine_Coordination Amine Coordination & Deprotonation R-NH2->Amine_Coordination Base Base Base->Amine_Coordination Product Coupled Product L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(NHR) L-Pd(II)(Ar)(NHR) Amine_Coordination->L-Pd(II)(Ar)(NHR) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Reductive_Elimination->Product L-Pd(II)(Ar)(X)->Amine_Coordination L-Pd(II)(Ar)(NHR)->Reductive_Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (e.g., 3-bromo-3'-CF3-biphenyl) Ar-X->Oxidative_Addition R-B(OH)2 Organoboronic Acid Transmetalation Transmetalation R-B(OH)2->Transmetalation Base Base Base->Transmetalation Product Coupled Product L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Reductive_Elimination->Product L-Pd(II)(Ar)(X)->Transmetalation L-Pd(II)(Ar)(R)->Reductive_Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Byproduct Analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. The following information addresses common issues related to byproduct formation and offers guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The synthesis of this compound, typically achieved through a Suzuki-Miyaura coupling of 3-haloaniline (e.g., 3-bromoaniline) with (3-(trifluoromethyl)phenyl)boronic acid, is susceptible to several side reactions. The most common byproducts include:

  • Homocoupling Product: 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl, formed from the coupling of two molecules of the (3-(trifluoromethyl)phenyl)boronic acid. This is often promoted by the presence of oxygen.[1][2]

  • Dehalogenated Starting Material: Aniline, resulting from the reduction of the 3-haloaniline starting material where the halogen is replaced by a hydrogen atom.[3]

  • Protodeboronation Product: Trifluoromethylbenzene, formed when the boronic acid group is replaced by a hydrogen atom.[1]

  • Starting Materials: Unreacted 3-haloaniline and (3-(trifluoromethyl)phenyl)boronic acid may also be present as impurities.

Q2: I am observing a significant amount of the homocoupling byproduct, 3,3'-bis(trifluoromethyl)-1,1'-biphenyl. How can I minimize its formation?

A2: The homocoupling of boronic acids is a common side reaction in Suzuki coupling, often exacerbated by the presence of oxygen.[1][2] To minimize the formation of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl, consider the following strategies:

  • Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: My reaction yield is low, and I have identified aniline as a major byproduct. What is causing this dehalogenation, and how can I prevent it?

A3: The formation of aniline indicates a dehalogenation side reaction, where the halogen on your starting 3-haloaniline is replaced by a hydrogen atom.[3] This can be caused by several factors:

  • Base Selection: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride sources, leading to hydrodehalogenation.[3] Switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can mitigate this issue.[3]

  • Catalyst System: Highly active catalyst systems can sometimes promote dehalogenation.[3] If you are using a very active catalyst, consider switching to a less reactive one or reducing the catalyst loading.

  • Solvent Choice: Protic solvents can sometimes contribute to dehalogenation. If applicable to your specific reaction, consider using an aprotic solvent.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

If you observe unexpected peaks in your crude reaction mixture analysis, it is crucial to identify these impurities to optimize your reaction conditions. The following table summarizes potential byproducts and their expected retention times relative to the product.

Compound Potential Byproduct Typical Relative Retention Time (RRT) in RP-HPLC Common Mass Spectrometry (MS) Fragment (m/z) Troubleshooting Action
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine-1.00251.08-
AnilineDehalogenated Starting Material< 1.0093.06Re-evaluate base and catalyst choice.[3]
TrifluoromethylbenzeneProtodeboronation Product< 1.00146.04Ensure anhydrous conditions; consider using a boronic ester.[1]
3-BromoanilineUnreacted Starting Material< 1.00170.96, 172.96Increase reaction time or temperature; check stoichiometry.
(3-(Trifluoromethyl)phenyl)boronic acidUnreacted Starting Material< 1.00189.04Check stoichiometry; ensure proper activation by the base.
3,3'-Bis(trifluoromethyl)-1,1'-biphenylHomocoupling Product> 1.00290.06Improve degassing and maintain a strict inert atmosphere.[1][2]

Note: Relative retention times are indicative and can vary based on the specific chromatographic conditions.

Issue 2: Low Yield of the Desired Product

Low yields of this compound can be attributed to incomplete reactions or the prevalence of side reactions. The following workflow can help troubleshoot low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed Check_Completion Reaction Completion Check (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Time/Temp Check Reagent Stoichiometry Incomplete->Optimize_Conditions Analyze_Byproducts Identify Major Byproducts (LC-MS, NMR) Complete->Analyze_Byproducts End Improved Yield Optimize_Conditions->End Dehalogenation Dehalogenation (e.g., Aniline) Analyze_Byproducts->Dehalogenation Homocoupling Homocoupling (e.g., Biphenyl byproduct) Analyze_Byproducts->Homocoupling Protodeboronation Protodeboronation (e.g., CF3-Benzene) Analyze_Byproducts->Protodeboronation Change_Base Change Base (e.g., K2CO3, K3PO4) Dehalogenation->Change_Base Degas_System Improve Degassing Use Inert Atmosphere Homocoupling->Degas_System Anhydrous_Conditions Ensure Anhydrous Conditions Protodeboronation->Anhydrous_Conditions Change_Base->End Degas_System->End Anhydrous_Conditions->End SuzukiByproducts ArylHalide 3-Haloaniline Dehalogenation Aniline ArylHalide->Dehalogenation Dehalogenation (Base/Solvent) Catalyst Pd Catalyst Base ArylHalide->Catalyst BoronicAcid (3-(Trifluoromethyl)phenyl)boronic acid Homocoupling 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl BoronicAcid->Homocoupling Homocoupling (O2) Protodeboronation Trifluoromethylbenzene BoronicAcid->Protodeboronation Protodeboronation (H2O) BoronicAcid->Catalyst Product 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Catalyst->Product Desired Cross-Coupling

References

Technical Support Center: Recrystallization of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, this process is essential to obtain a high-purity material, which is often a requirement for subsequent analytical testing, biological assays, or use in further chemical synthesis. The goal is to obtain uniform crystals, and a successful recrystallization should result in a narrower and elevated melting point range compared to the crude material.[1]

Q2: How do I choose an appropriate solvent for the recrystallization?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For amine hydrochlorides, polar protic solvents or solvent mixtures are often effective. Given the biphenyl and trifluoromethyl groups, which add nonpolar character, a range of solvents should be considered. A mixed-solvent system, such as ethanol/water or methanol/diethyl ether, can be particularly effective.[2][3] It is advisable to perform small-scale solubility tests with various solvents to identify the most suitable system.

Q3: My free amine form of this compound is an oil or low-melting solid. Why is it better to recrystallize the hydrochloride salt?

Amines, especially those with non-polar groups, can be challenging to crystallize and often separate from solution as oils, a phenomenon known as "oiling out".[4][5] Converting the amine to its hydrochloride salt increases its polarity and melting point, generally leading to better crystallization behavior and the formation of a more stable crystal lattice.[4][5]

Q4: What are the general steps for recrystallization?

The fundamental process involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, performing a hot filtration.

  • Allowing the solution to cool slowly and undisturbed to promote crystal growth.

  • Further cooling the mixture in an ice bath to maximize the yield of crystals.

  • Isolating the purified crystals by vacuum filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals to remove any residual solvent.[1][4]

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

  • Question: I dissolved my compound in the hot solvent, but upon cooling, it separated as an oil instead of forming solid crystals. What should I do?

  • Answer: "Oiling out" is a common issue, particularly with amine salts when the solution becomes supersaturated at a temperature above the compound's melting point.[2][4]

    • Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point of the solution and then allow it to cool more slowly.[2]

    • Solution 2: Modify the Solvent System. If using a mixed-solvent system (e.g., ethanol/water), reheat to dissolve the oil and then add a small amount of the "good" solvent (ethanol in this case) to prevent saturation at a high temperature.[2]

    • Solution 3: Slower Cooling. Allow the flask to cool to room temperature at a much more gradual pace before placing it in an ice bath. Insulating the flask can help achieve this.[2]

Issue 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution has cooled completely, but no crystals have appeared. What went wrong?

  • Answer: The most likely cause is that the solution is not supersaturated, which usually means too much solvent was used.[1][2]

    • Solution 1: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.[2]

    • Solution 2: Induce Crystallization. If the solution is suspected to be supersaturated, you can try to initiate crystal formation by:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide a surface for nucleation.[6]

      • Seeding: Add a tiny, pure crystal of this compound to the solution. This seed crystal will act as a template for further crystal growth.[6]

    • Solution 3 (for mixed solvents): Add "Poor" Solvent. If using a two-solvent system, add the "poor" solvent dropwise to the cooled solution until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify before allowing it to stand.

Issue 3: The recrystallization yield is very low.

  • Question: I managed to get crystals, but the final recovered mass is much lower than expected. How can I improve the yield?

  • Answer: Low yield can result from several factors during the procedure.

    • Cause 1: Using Excessive Solvent. This is the most common reason for low recovery, as some of the compound will remain dissolved in the mother liquor.[2] Use only the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cause 2: Premature Crystallization. If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.[2]

    • Cause 3: Washing with Warm Solvent. Washing the final crystals with solvent that is not ice-cold will dissolve a portion of the product.[2] Always use a minimal amount of ice-cold solvent for washing.

    • Cause 4: Incomplete Crystallization. Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize precipitation.

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent TypeExample(s)Rationale
Single Solvents Isopropanol, Ethanol, MethanolThe hydrochloride salt should have good solubility in hot polar protic solvents and lower solubility when cold.
Mixed Solvents (Good/Poor) Ethanol / WaterThe compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and water ("poor" solvent) is added to induce crystallization upon cooling.[2]
Methanol / Diethyl EtherThe compound is dissolved in methanol, and the less polar diethyl ether is added to decrease solubility.
Acetic Acid / WaterOrganic acids can be effective for recrystallizing basic compounds like amines.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate while stirring or swirling. Continue to add small portions of isopropanol until the solid has completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[2]

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.[2]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization process.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a minimal amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals thoroughly under vacuum.

Visualizations

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J End: Purified Product I->J Troubleshooting_Tree Start After Cooling, What is the Result? Oiling Oiling Out Start->Oiling Oil NoCrystals No Crystals Formed Start->NoCrystals Clear Solution LowYield Low Yield Start->LowYield Few Crystals Success Good Crystals Start->Success Crystals Action_Oil Reheat, Add More Solvent, Cool Slower Oiling->Action_Oil Action_NoCrystals Reduce Volume or Induce (Scratch/Seed) NoCrystals->Action_NoCrystals Action_LowYield Review: - Min. Solvent Used? - Premature Crystallization? - Cold Wash Used? LowYield->Action_LowYield

References

Troubleshooting guide for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS RN: 811842-42-9).

Frequently Asked Questions (FAQs)

1. Storage and Handling

  • Q: How should I properly store this compound?

    • A: It is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption and degradation.[1][2] For long-term storage, follow the specific temperature recommendations on the product's certificate of analysis.

  • Q: What personal protective equipment (PPE) is required when handling this compound?

    • A: Always handle this compound in a well-ventilated area or with local exhaust ventilation.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] If there is a risk of inhalation of dust or aerosols, a NIOSH-approved respirator is recommended.

  • Q: What should I do in case of accidental skin or eye contact?

    • A: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2] Seek immediate medical attention if eye irritation persists.[2]

  • Q: How should I handle spills of this compound?

    • A: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, absorb the material with an inert absorbent (e.g., sand, earth) and collect it for disposal.[2] Ensure the area is well-ventilated during cleanup. Do not let the product enter drains.[4]

2. Dissolution and Stability

  • Q: I'm having trouble dissolving the compound. What can I do?

    • A: As a hydrochloride salt, this compound is expected to have some solubility in polar solvents. Try dissolving it in deionized water or ethanol. Gentle warming or sonication can aid dissolution. If using organic solvents for subsequent reactions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for related compounds, though solubility should be experimentally determined. Always use fresh, anhydrous solvents, as moisture can affect solubility.

  • Q: I've noticed a change in the color of the compound over time. Is it degrading?

    • A: A change in color could indicate degradation. Amines, in particular, can be susceptible to oxidation, which may lead to discoloration. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to air. Exposure to light can also cause degradation of some organic molecules, so storing it in an amber vial or a dark place is recommended.

  • Q: What are the potential degradation pathways for this compound?

    • A: Aromatic amines can be susceptible to oxidation. Additionally, while the trifluoromethyl group is generally stable, under strong basic conditions, it can undergo hydrolysis to a carboxylic acid. Photodegradation upon exposure to UV light is another potential pathway for compounds with aromatic rings.

Quantitative Data

Below is a summary of the available physical and chemical properties for this compound and its parent aniline.

PropertyValueNotes
Chemical Formula C₁₃H₁₁ClF₃NFor the hydrochloride salt.[3]
Molecular Weight 273.68 g/mol For the hydrochloride salt.[3]
Melting Point 5-6 °C (for 3-(Trifluoromethyl)aniline)Data for the parent aniline, not the biphenyl hydrochloride salt. The salt's melting point is expected to be significantly higher.
Boiling Point 187-188 °C (for 3-(Trifluoromethyl)aniline)Data for the parent aniline.
Solubility No specific data availableAs a hydrochloride salt, it is expected to have some solubility in polar solvents like water and ethanol. Solubility in organic solvents like DMSO and DMF should be determined experimentally.
pKa No specific data availableThe presence of the amine group suggests the compound is basic. The trifluoromethyl group will decrease the basicity compared to an unsubstituted aniline.

Experimental Protocols

This compound is a valuable building block in organic synthesis, often used in cross-coupling reactions to create more complex molecules. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Substituted Biphenyl Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • An appropriate Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add toluene (10 mL) followed by the 2M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted biphenyl product.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Experimental Issues start Experiment Start issue Unexpected Result? start->issue low_yield Low or No Product Yield issue->low_yield Yes impurity Impure Product (by TLC/NMR) issue->impurity Yes dissolution Starting Material Insoluble issue->dissolution Yes success Successful Outcome issue->success No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions optimize_purification Optimize Purification Method (Solvent, Column) impurity->optimize_purification change_solvent Try Alternative Solvents (e.g., DMSO, DMF) dissolution->change_solvent add_sonication Apply Gentle Heat or Sonication dissolution->add_sonication check_reagents->start Retry check_conditions->start Retry optimize_purification->start Re-purify change_solvent->start Retry add_sonication->start Retry Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvents 3. Add Solvents & Base (Toluene, K2CO3 aq.) inert->solvents react 4. Heat & Stir (80-90 °C, 4-6h) solvents->react workup 5. Work-up (Cool, Dilute) react->workup extract 6. Extraction (Water & Brine Wash) workup->extract dry 7. Dry & Concentrate (MgSO4, Rotovap) extract->dry purify 8. Purification (Column Chromatography) dry->purify product Final Product purify->product

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique, with detailed protocols and data interpretation. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are discussed and compared to provide a holistic view of purity analysis for this compound.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

A reversed-phase HPLC method is particularly well-suited for this analysis, leveraging the hydrophobic nature of the biphenyl structure. The use of a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially providing better resolution of structurally similar impurities compared to a standard C18 column.[1][2][3]

Proposed HPLC Method and Data

The following table outlines a proposed reversed-phase HPLC method for the purity assessment of this compound.

ParameterRecommended Conditions
Instrumentation HPLC system with UV Detector
Column Biphenyl column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol

Table 1: Proposed HPLC Method Parameters

Illustrative Purity Data

The following table presents hypothetical data from the HPLC analysis of two different batches of this compound, demonstrating how purity and impurity levels are reported.

Batch IDMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Batch A 99.850.080.0799.85
Batch B 99.520.250.2399.52

Table 2: Illustrative HPLC Purity Results

Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Sample Preparation: Prepare the sample solution by dissolving 10 mg of the test batch in 10 mL of methanol.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition (20% B). Inject the standard and sample solutions and run the gradient program.

  • Data Analysis: Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of the main peak and any impurities to determine the purity of the sample.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Chromatogram Generation HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. The following sections compare HPLC with other common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often necessary to improve volatility and chromatographic performance.[4][5][6]

FeatureHPLCGC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for amines.
Sensitivity High, typically in the ppm range.Very high, often in the ppb range.
Identification Based on retention time against a standard.Provides mass spectral data for structural elucidation and identification.
Sample Preparation Generally straightforward dissolution.May involve derivatization, which adds complexity.

Table 3: Comparison of HPLC and GC-MS

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: To 1 mg of the sample, add 100 µL of a suitable solvent (e.g., toluene) and 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride). Heat at 60 °C for 30 minutes.

  • GC-MS Conditions: Use a capillary column suitable for aromatic compounds. A typical temperature program would start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides detailed information about the molecular structure and can detect impurities that are structurally different from the main compound.[7][8][9]

FeatureHPLCNMR Spectroscopy
Information Provides retention time and quantitative data on separated components.Gives detailed structural information and can quantify without a reference standard for every impurity.
Sensitivity Generally more sensitive than NMR for impurity detection.Lower sensitivity, may not detect impurities below 0.1%.
Quantification Requires a reference standard for accurate quantification of the main component.Can be used for absolute quantification (qNMR) with an internal standard.

Table 4: Comparison of HPLC and NMR Spectroscopy

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Integrate the signals in the spectrum. The presence of unexpected signals can indicate impurities. The ratio of integrals can be used to estimate the relative amounts of impurities if their structures are known.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS), provides highly specific information about the molecular weight of the main compound and its impurities.[10][11][12] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[13]

FeatureHPLC (UV Detection)Mass Spectrometry
Identification Based on retention time.Provides molecular weight information, aiding in the identification of unknown impurities.
Specificity Can be limited if impurities co-elute or lack a chromophore.Highly specific, based on mass-to-charge ratio.
Structural Info Limited to what can be inferred from UV spectrum.Fragmentation patterns (MS/MS) can provide detailed structural information.[10]

Table 5: Comparison of HPLC (UV Detection) and Mass Spectrometry

Experimental Protocol: Direct Infusion MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Analyze the spectrum for the expected molecular ion of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine. Other observed masses may correspond to impurities.

Logical Comparison of Analytical Techniques

Analytical_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity High Structural_Info Structural Information HPLC->Structural_Info Low Quantification Quantification HPLC->Quantification Excellent (with standards) Versatility Versatility HPLC->Versatility High (non-volatile) GCMS GC-MS GCMS->Sensitivity Very High GCMS->Structural_Info High (MS) GCMS->Quantification Good (with standards) GCMS->Versatility Limited (volatile) NMR NMR NMR->Sensitivity Low NMR->Structural_Info Very High NMR->Quantification Absolute (qNMR) NMR->Versatility Moderate (solubility) MS Mass Spec. MS->Sensitivity Very High MS->Structural_Info High MS->Quantification Good (with standards) MS->Versatility High

Caption: Comparison of analytical techniques.

Conclusion

For the routine purity assessment of this compound, HPLC with UV detection stands out as the most practical and robust method, offering a good balance of sensitivity, resolution, and ease of use. However, for comprehensive characterization, especially during process development and for regulatory submissions, a combination of techniques is recommended. LC-MS is invaluable for impurity identification, while NMR provides definitive structural confirmation and can be used for orthogonal purity assessment. GC-MS can be a useful tool for detecting volatile impurities that may not be observed by HPLC. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the intended use of the material.

References

Comparative Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride and Alternative Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride with established kinase inhibitors, Sorafenib and Axitinib, that share similar structural motifs. The information presented is intended to assist researchers in selecting appropriate compounds for their studies in drug discovery and development, particularly in the context of oncology and signal transduction research.

Overview of Compounds

This compound is a biphenyl amine derivative featuring a trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl moiety, such as increased metabolic stability and binding affinity.[1][2] While not a marketed drug, this compound represents a valuable building block or fragment for the synthesis of novel kinase inhibitors.

Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[] Its structure incorporates a urea hinge-binding moiety and a trifluoromethylphenyl group, which contribute to its potent inhibitory activity against a range of kinases, including RAF kinases and VEGFR.[][4][5]

Axitinib is another potent, second-generation kinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFRs).[6][7][8] It is used in the treatment of advanced renal cell carcinoma. Its indazole core and overall structure are optimized for high affinity and selectivity.

Physicochemical and Quality Attributes

A direct comparison of the typical quality attributes for these compounds is presented below. The data for this compound is based on commercially available research-grade material, while the information for Sorafenib and Axitinib is derived from typical Certificates of Analysis for active pharmaceutical ingredients.

PropertyThis compoundSorafenib TosylateAxitinib
CAS Number 811842-42-9475207-59-1319460-85-0
Molecular Formula C₁₃H₁₁ClF₃NC₂₁H₁₆ClF₃N₄O₃ · C₇H₈O₃SC₂₂H₁₈N₄OS
Molecular Weight 273.68 g/mol 637.0 g/mol 386.47 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white solid powder
Purity (by HPLC) Typically ≥95%≥98%[9]≥98% (often >99%)[6][7][8]
Identification Conforms to structure by ¹H-NMR and Mass SpectrometryConforms to structure by ¹H-NMR and Mass Spectrometry[10][11]Conforms to structure by ¹H-NMR and Mass Spectrometry[6][12]
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Ethanol[13]Soluble in DMSO[6][7][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A general HPLC method for the purity analysis of these types of aromatic, nitrogen-containing compounds is outlined below. Specific parameters may need to be optimized for each compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 265 nm).[13]

  • Procedure: A solution of the compound in a suitable solvent (e.g., mobile phase or DMSO) is prepared at a known concentration. A small volume (e.g., 10 µL) is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a fundamental technique for confirming the chemical structure of organic molecules.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the expected structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Procedure: A dilute solution of the compound is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. The observed molecular ion peak should correspond to the calculated molecular weight of the compound.

Signaling Pathway and Mechanism of Action

The trifluoromethylphenyl and biphenylamine moieties are frequently found in compounds designed to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to mutations or overexpression of kinases.

The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by inhibitors like Sorafenib and Axitinib. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor (e.g., Sorafenib, Axitinib) Inhibitor->Receptor Inhibitor->RAF

A simplified kinase signaling pathway targeted by inhibitors.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of a compound against a specific kinase.

Kinase_Inhibition_Workflow CompoundPrep Prepare Serial Dilutions of Test Compound AssaySetup Set up Kinase Reaction: - Kinase - Substrate - ATP CompoundPrep->AssaySetup Incubation Incubate at Optimal Temperature AssaySetup->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ Detection->DataAnalysis

Workflow for determining the IC₅₀ of a kinase inhibitor.

Concluding Remarks

This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its comparison with established drugs like Sorafenib and Axitinib highlights the importance of the trifluoromethylphenyl and biphenylamine moieties in achieving high potency and desirable pharmacological properties. While the hydrochloride itself is a research chemical, its structural analogues have shown significant promise in preclinical and clinical settings. Researchers utilizing this and similar compounds should perform rigorous analytical characterization to ensure the quality and reproducibility of their experimental results. This guide provides a foundational framework for such evaluations and comparisons.

References

Comparative Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride and its derivatives. Due to the limited availability of specific experimental data for the parent hydrochloride compound, this guide leverages data from closely related analogs and derivatives to provide insights into its potential characteristics, biological activity, and experimental evaluation.

Physicochemical Characterization

While detailed experimental data for this compound is not extensively published, its basic properties can be inferred from supplier technical data sheets and comparison with its core components. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can, in turn, affect its biological activity and pharmacokinetic profile.[1]

Below is a summary of available physicochemical data for the parent amine and related compounds.

Property3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amineThis compound[2][3]3-(Trifluoromethyl)aniline[4][5]3-Aminobiphenyl[6][7]
CAS Number 400749-02-2811842-42-998-16-82243-47-2
Molecular Formula C13H10F3NC13H11ClF3NC7H6F3NC12H11N
Molecular Weight 237.22 g/mol 273.68 g/mol 161.12 g/mol 169.22 g/mol
Physical Form Solid or liquidSolidColorless liquidSolid
Storage Inert atmosphere, room temperatureInert atmosphere, room temperatureRoom temperatureRoom temperature
Melting Point Not availableNot available5-6 °C31-34 °C
Boiling Point Not availableNot available187-188 °C300-302 °C
pKa Not availableNot available3.344.2

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show complex aromatic signals corresponding to the protons on the two phenyl rings. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the amino group.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the biphenyl scaffold, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free amine (C13H10F3N) and potentially fragment ions resulting from the cleavage of the biphenyl bond or loss of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The retention time will be influenced by the lipophilicity conferred by the trifluoromethyl and biphenyl groups.

Comparison with Alternative Biphenyl Derivatives

The biphenyl scaffold is a common motif in medicinal chemistry, and various derivatives have been synthesized and evaluated for a range of biological activities. A comparison with these alternatives can provide context for the potential applications of this compound.

Compound/Derivative ClassTarget/ActivityKey Findings
Biphenylsulfonamides Matrix Metalloproteinase-2 (MMP-2) inhibitorsCertain derivatives showed potent MMP-2 inhibition and antileukemic efficacy. A hydroxamate zinc-binding group was found to be crucial for activity.[8]
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives Human Protein Tyrosine Phosphatase Beta (HPTPβ) inhibitorsNovel nonphosphonate-based inhibitors with good selectivity over other phosphatases were identified.[9]
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide AnticancerShowed distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines.[10][11]
Aryl-urea derivatives with trifluoromethyl groups Anticancer and AntimicrobialCompounds exhibited activity against several cancer cell lines and bacterial strains. The trifluoromethyl group enhanced lipophilicity and electronic properties.[1]

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of novel small molecules are crucial for reproducible research. Below are generalized methodologies that can be adapted for this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Method

A general reverse-phase HPLC method for the purity determination and quantification of biphenyl derivatives can be established as follows.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve sample in diluent (e.g., 50:50 ACN:Water) E Inject sample A->E B Prepare mobile phase A (e.g., 0.1% TFA in Water) D Equilibrate C18 column B->D C Prepare mobile phase B (e.g., 0.1% TFA in ACN) C->D D->E F Run gradient elution E->F G Detect at appropriate UV wavelength (e.g., 254 nm) F->G H Integrate peaks G->H I Calculate purity/concentration H->I

Caption: General workflow for HPLC analysis of biphenyl derivatives.

In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of the derivatives, a standard in vitro cytotoxicity assay using a cancer cell line can be performed.

Workflow for In Vitro Cytotoxicity Assay:

Cytotoxicity_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure signal (absorbance/luminescence) E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for a typical in vitro cytotoxicity assay.

Signaling Pathway and Experimental Logic

The biological activity of biphenyl amine derivatives often involves the inhibition of specific signaling pathways. For instance, many kinase inhibitors containing this scaffold target pathways crucial for cancer cell proliferation and survival.

Hypothetical Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_pathway Cell Proliferation Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Downstream Signaling Proteins (e.g., RAS, RAF, MEK) Rec->P1 Activates P2 ERK P1->P2 Activates TF Transcription Factors P2->TF Activates Prolif Cell Proliferation and Survival TF->Prolif Promotes Inhibitor 3'-(CF3)-Biphenyl-3-amine Derivative Inhibitor->Rec Inhibits

Caption: Hypothetical signaling pathway inhibited by a biphenyl amine derivative.

Experimental Logic for Target Validation:

Experimental_Logic A Synthesize and characterize 3'-(CF3)-biphenyl-3-amine derivatives B Screen for in vitro cytotoxicity against a panel of cancer cell lines A->B C Identify lead compounds with potent and selective activity B->C D Perform kinase profiling to identify potential protein targets C->D E Validate target engagement in cells (e.g., Western blot for p-target) D->E F Conduct in vivo efficacy studies in animal models E->F

Caption: Logical workflow for the preclinical evaluation of novel inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group is anticipated to enhance its metabolic stability and cell permeability. While specific biological data for this exact molecule is limited, the broader class of biphenyl amine derivatives has shown significant potential as inhibitors of various enzymes, including kinases and phosphatases. Further investigation, including detailed synthesis, characterization, and biological evaluation of a series of derivatives, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for such future studies.

References

Comparative Analysis of the Biological Activity of Compounds Derived from a 3'-(Trifluoromethyl)-[1,1'-biphenyl] Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various compounds synthesized featuring a 3'-(Trifluoromethyl)-[1,1'-biphenyl] core structure or closely related analogs. The trifluoromethyl group often enhances the metabolic stability and potency of drug candidates, making this scaffold a subject of interest in medicinal chemistry. The primary biological activities explored for these derivatives are anticancer and enzyme inhibitory effects, particularly targeting protein kinases.

Anticancer Activity

Derivatives incorporating the trifluoromethyl-biphenyl moiety have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50), indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
5-TrifluoromethylpyrimidineCompound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide)A549 (Lung)0.35[1]
MCF-7 (Breast)3.24[1]
PC-3 (Prostate)5.12[1]
Thiazolo[4,5-d]pyrimidineCompound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione)A375 (Melanoma)<50[4]
C32 (Amelanotic Melanoma)<50[4]
DU145 (Prostate)>100[4]
MCF-7 (Breast)>100[4]
Biphenyl-linked Fused ImidazoleScaffold with 4-(trifluoromethyl)benzene Various (NCI-60)Active in some lines[2]
Aryl UreaSorafenib (Contains trifluoromethylphenyl group)VariousPotent[4]
Kinase Inhibitory Activity

A significant mechanism of action for many of these anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound ClassDerivative/CompoundTarget KinaseIC50Reference
5-TrifluoromethylpyrimidineCompound 9u EGFR0.091 µM[1]
o-Amino-arylureaCompound 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea)KDR (VEGFR2)0.0689 µM[5][6]
TrifluoromethylpyrimidinePF-431396 PYK211 nM[7]

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[8]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Kinase Inhibition Assay (General Protocol)

Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant purified kinase (e.g., EGFR, KDR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader compatible with the detection method

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Mixture: In each well of a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by the described compounds and a general workflow for their discovery and evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Trifluoromethylpyrimidine Derivatives (e.g., 9u) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

KDR_Signaling_Pathway VEGF VEGF KDR KDR (VEGFR2) VEGF->KDR Binds PLCg PLCγ KDR->PLCg Activates PI3K PI3K KDR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor o-Amino-arylurea Derivatives (e.g., 5a) Inhibitor->KDR Inhibits

Caption: KDR (VEGFR2) Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: 3'-(Trifluoromethyl)- [1,1'-biphenyl]-3-amine Scaffold Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Screening->Cytotoxicity KinaseAssay Kinase Inhibition Assays Screening->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design End Preclinical Candidate LeadOpt->End

Caption: General Workflow for Drug Discovery.

References

Comparative Crystallographic Analysis of Biphenyl Derivatives and a Guide to Their Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data for compounds structurally related to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride. As of the latest searches, specific experimental X-ray crystallographic data for this compound is not publicly available. Therefore, this document presents a comparative analysis of several structurally similar compounds containing trifluoromethylphenyl and biphenyl moieties to offer insights into their solid-state structures. Additionally, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is provided, alongside visualizations of the experimental workflow and data comparison logic.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of compounds that are structurally related to this compound. This data allows for a comparative understanding of how different substituents and molecular arrangements influence the crystal packing and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
N-[4-(trifluoromethyl)phenyl]benzamideC₁₄H₁₀F₃NOTriclinicP-1--14.415---2[1]
4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenolC₁₅H₁₂F₃NO---------[2]
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-oneC₁₀H₅BrF₆OMonoclinicP2₁/c------4[3][4]
Biphenyl-3,3′,4,4′-tetraamineC₁₂H₁₄N₄MonoclinicP2/c9.6467.4767.7519095.773902[5][6]

Note: Dashes (-) indicate that the specific parameter was not explicitly found in the provided search results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a multi-step process. Below is a generalized protocol typical for small organic molecules.

  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

Visualizations

To further clarify the processes and logical connections in crystallographic studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_result Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for X-ray crystallography.

comparison_logic cluster_target Target Compound cluster_analogues Structural Analogues cluster_data Crystallographic Data Points cluster_comparison Comparative Analysis target 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl (Data Unavailable) comparison Informed Structural Predictions for Target target->comparison Hypothesized Properties analogue1 N-[4-(trifluoromethyl)phenyl]benzamide unit_cell Unit Cell Parameters analogue1->unit_cell space_group Space Group analogue1->space_group packing Crystal Packing analogue1->packing analogue2 Biphenyl-3,3',4,4'-tetraamine analogue2->unit_cell analogue2->space_group analogue2->packing analogue3 Other Related Structures analogue3->unit_cell analogue3->space_group analogue3->packing unit_cell->comparison space_group->comparison packing->comparison

Caption: Logical flow for comparative crystallographic analysis.

References

Comparative Analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Introduction

This compound is a biphenyl amine derivative with potential applications in pharmaceutical and materials science. Accurate and sensitive quantification of this compound is crucial for research and quality control. LC-MS has emerged as a primary analytical technique for such compounds due to its high sensitivity and selectivity. This guide will compare the LC-MS methodology with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a balanced overview of the strengths and limitations of each approach.

Performance Comparison

The choice of analytical technique significantly impacts the sensitivity, speed, and complexity of the analysis of aromatic amines. Below is a comparative summary of LC-MS, GC-MS, and CE for the determination of compounds structurally similar to this compound.

ParameterLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Sensitivity Excellent (ng/mL to pg/mL levels)[1]Good, but often requires derivatization for polar aminesGood (µg/L levels)[2]
Selectivity High, especially with MS/MSHighModerate to High
Sample Throughput HighModerateHigh
Derivatization Generally not required[3]Often necessary for polar analytes to improve volatility and peak shape[4]Can be used to enhance detection[2]
Matrix Effects Can be significant, requiring careful sample preparation and internal standardsLess prone to ion suppression than ESI-MSLess susceptible to matrix effects than LC-MS
Instrumentation Cost HighModerate to HighLow to Moderate
Typical Analytes Wide range of polar and non-polar compoundsVolatile and semi-volatile compoundsCharged species, polar compounds

Experimental Protocols

While a specific, validated method for this compound is not widely published, the following protocol is a robust starting point derived from established methods for analogous aromatic amines and biphenyl compounds.[1][3][5]

LC-MS/MS Method for the Analysis of this compound

1. Sample Preparation

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards and quality control samples at desired concentrations.

  • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or a biphenyl phase column for enhanced aromatic selectivity.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For a compound with a molecular weight of approximately 289.7 g/mol (for the free base), the precursor ion [M+H]⁺ would be around m/z 290.7. Product ions would be determined via fragmentation experiments.

Visualizing the Workflow

To clarify the analytical process, the following diagrams illustrate the key stages of the LC-MS analysis and a comparison of the decision-making process for selecting an analytical method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution MatrixPrep Matrix Cleanup (if needed) (e.g., SPE, Protein Precipitation) Dilution->MatrixPrep Injection Autosampler Injection MatrixPrep->Injection LC HPLC Separation (C18 or Biphenyl Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: LC-MS/MS Experimental Workflow.

Method_Selection node_rect node_rect start Start: Analyze Aromatic Amine sensitivity High Sensitivity Required? start->sensitivity volatility Is the Analyte Volatile? sensitivity->volatility No lcms LC-MS/MS sensitivity->lcms Yes polarity Is the Analyte Polar & Charged? volatility->polarity No gcms GC-MS (Consider Derivatization) volatility->gcms Yes polarity->lcms No ce Capillary Electrophoresis polarity->ce Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the most suitable technique, offering superior sensitivity and selectivity without the need for derivatization. While GC-MS and CE present viable alternatives, they may require more extensive method development, particularly for polar, non-volatile compounds. The provided LC-MS/MS protocol serves as a solid foundation for the development of a validated analytical method for this and structurally related compounds, ensuring accurate and reliable results for researchers and drug development professionals.

References

A Comparative Guide to the Performance of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of the performance of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] This document provides insights into its solubility, stability, and reactivity in various solvent systems.

A Note on Data Availability: Publicly available quantitative solubility and stability data for this compound is limited. This guide, therefore, focuses on its physicochemical properties, predicted performance based on its structural motifs, and provides detailed experimental protocols to enable researchers to generate specific quantitative data. A qualitative comparison with alternative compounds is also presented.

Physicochemical Properties and Predicted Solubility

The solubility of this compound is governed by its constituent parts: the biphenyl core, the trifluoromethyl group, and the amine hydrochloride salt. The biphenyl structure contributes to its hydrophobicity, while the trifluoromethyl group further increases its lipophilicity.[1] However, the presence of the amine hydrochloride salt is expected to significantly enhance its solubility in polar protic solvents, particularly water, compared to its free amine form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 811842-42-9[2]
Molecular Formula C₁₃H₁₁ClF₃N[2]
Molecular Weight 273.68 g/mol [2]
Predicted LogP 3.6 - 4.2 (for the free amine)[1]
Hydrogen Bond Donor Count 3 (as hydrochloride salt)
Hydrogen Bond Acceptor Count 4 (including fluorine atoms)[1]
Polar Surface Area ~38 Ų (for the free amine)

Performance Comparison in Solvent Systems

The choice of solvent is critical for the successful application of this compound in synthesis, purification, and formulation. The following table provides a qualitative comparison of its expected performance in different solvent classes.

Table 2: Qualitative Performance in Various Solvent Systems

Solvent ClassRepresentative SolventsPredicted SolubilityPredicted StabilitySuitability for Reactions
Polar Protic Water, Methanol, EthanolModerate to High (due to hydrochloride)Good, but potential for solvolysis at high temperaturesSuitable for reactions where salt formation is beneficial
Polar Aprotic DMSO, DMF, AcetonitrileModerateGenerally GoodExcellent for a wide range of organic reactions
Non-Polar Toluene, Hexane, DichloromethaneLow to ModerateGoodSuitable, especially if the free amine is generated in situ

Experimental Protocols

To facilitate the generation of quantitative data, detailed protocols for determining solubility and assessing stability are provided below.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method.

    • Determine the concentration of the dissolved compound using a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal and shake at constant temperature (24-48h) prep1->prep2 sample1 Allow solid to settle prep2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute filtered solution sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 calc1 Calculate solubility (mg/mL or mol/L) analysis2->calc1

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Assessment of Compound Stability

This protocol outlines a forced degradation study to identify potential stability issues.

Objective: To assess the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60 °C

  • Basic: 0.1 M NaOH at 60 °C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (solid-state and in solution)

  • Photolytic: Exposure to UV light (ICH Q1B guidelines)

Procedure:

  • Prepare solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solutions to the different stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize if necessary, and dilute appropriately.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Reactivity in Synthetic Applications

This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures.

Suzuki-Miyaura Coupling: This compound can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] The amine group can be a directing group or may require protection depending on the reaction conditions. The trifluoromethyl group is generally stable under these conditions.

G General Suzuki-Miyaura Coupling Pathway reagent1 3'-(CF3)-[1,1'-biphenyl]-3-amine (or derivative) product Coupled Product reagent1->product reagent2 Aryl Boronic Acid or Ester reagent2->product catalyst Pd(0) Catalyst catalyst->product Catalytic Cycle base Base (e.g., K2CO3) base->product

Caption: General Suzuki-Miyaura Coupling Pathway.

Comparison with Alternative Compounds

The choice of a building block in drug discovery and development depends on a variety of factors including synthetic accessibility, cost, and its influence on the properties of the final molecule.

Table 3: Qualitative Comparison of Alternative Biphenyl Amines

CompoundKey FeaturesPotential AdvantagesPotential Disadvantages
3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine (Free Base) Non-salt formHigher solubility in non-polar organic solventsLower aqueous solubility; may be less stable
3-Aminobiphenyl [3]Lacks the trifluoromethyl groupPotentially less expensive; different electronic propertiesLower lipophilicity and metabolic stability compared to the CF₃ analog.[3]
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine Hydrochloride Isomeric formDifferent spatial arrangement of the CF₃ group can lead to different biological activity and physicochemical propertiesSynthetic route and availability may differ
3'-Fluoro-[1,1'-biphenyl]-3-amine Hydrochloride Fluorine instead of trifluoromethyl groupSmaller size of fluorine may offer better steric compatibility in some biological targetsDifferent electronic effects and lipophilicity compared to the CF₃ group

The selection of an appropriate analog will depend on the specific goals of the research, such as modulating lipophilicity, altering metabolic stability, or exploring structure-activity relationships.

References

Safety Operating Guide

Proper Disposal of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a compound requiring careful handling as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards associated with the compound. This chemical is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Always inspect for integrity before use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.
Step-by-Step Disposal Protocol

The universally recommended disposal method for this compound is to manage it as hazardous chemical waste through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Waste Collection and Storage Protocol:

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and other halogenated organic waste.[5][6] Do not mix with non-halogenated waste to prevent costly and complex disposal procedures.[7] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.[8]

  • Container Requirements:

    • Use a container made of a material compatible with the chemical.[9]

    • The container must have a secure, tightly sealing cap to prevent leaks and evaporation.[9][10]

    • Ensure the container is in good condition, free from cracks or deterioration.[9]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7][10]

    • Clearly list all constituents of the waste container, including their approximate percentages.[6][8] Do not use abbreviations or chemical formulas.[10]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).[7]

  • Storage:

    • Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

    • The container must be kept closed at all times, except when adding waste.[3][7][9]

    • Ensure secondary containment is used to mitigate potential spills.[7]

  • Disposal Request:

    • Once the container is full (generally recommended to fill to no more than 90% capacity to allow for expansion), or if waste has been accumulated for a year, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11]

Spill Management:

In the event of a spill, immediately alert personnel in the area.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][7] Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[2][7] Ensure the spill area is thoroughly cleaned. For large spills, evacuate the area and contact your institution's emergency services.[10]

Visualizing the Disposal Workflow

To further clarify the procedural logic for the disposal of this compound, the following workflow diagram has been created.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_container Select a designated, compatible hazardous waste container. ppe->waste_container label_container Label container with 'Hazardous Waste' and contents. waste_container->label_container add_waste Add chemical waste to container. label_container->add_waste seal_container Securely seal the container. add_waste->seal_container store_saa Store in a designated Satellite Accumulation Area (SAA). seal_container->store_saa container_full Is the container full or has it been stored for one year? store_saa->container_full container_full->add_waste No request_pickup Arrange for pickup by EHS or a licensed waste disposal service. container_full->request_pickup Yes end End: Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and trifluoromethylated substances, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[1][4]

Safety and Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid breathing dust and direct contact with skin and eyes.[1] Always use in a well-ventilated area, preferably a certified chemical fume hood.[5] Wash hands thoroughly with soap and water after handling.[1]

3. Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]

Emergency and Disposal Plans

Emergency Procedures:

Emergency SituationFirst-Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. Seek medical attention if irritation persists.[7][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For wet spills, absorb with an inert material and place in a sealed container for disposal.[1] Wash the spill area thoroughly with soap and water.

Disposal Plan:

  • Unused Compound: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[2]

  • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[2]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]

  • Segregation: Do not mix incompatible waste streams.[2]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]

Visual Safety Protocols

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe handling Handle in Fume Hood ppe->handling storage Store in a Cool, Dry, Secure Area handling->storage waste_collection Collect Waste in Labeled Containers handling->waste_collection solid_waste Solid Waste (Contaminated Labware) waste_collection->solid_waste liquid_waste Liquid Waste (Solutions) waste_collection->liquid_waste segregation Segregate Incompatible Wastes solid_waste->segregation liquid_waste->segregation disposal Dispose via Hazardous Waste Program segregation->disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.